4-(3-Piperidinyl)morpholine dihydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-piperidin-3-ylmorpholine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-9(8-10-3-1)11-4-6-12-7-5-11;;/h9-10H,1-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFISTJJMJNYLLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N2CCOCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20696409 | |
| Record name | 4-(Piperidin-3-yl)morpholine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1124199-56-9 | |
| Record name | 4-(Piperidin-3-yl)morpholine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20696409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(piperidin-3-yl)morpholine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-(3-Piperidinyl)morpholine Dihydrochloride: A Privileged Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4-(3-Piperidinyl)morpholine dihydrochloride (CAS 1124199-56-9), a heterocyclic compound of significant interest in medicinal chemistry. While specific peer-reviewed data for this particular positional isomer is emerging, this document leverages established knowledge of the constituent piperidine and morpholine scaffolds to offer valuable insights for researchers. The focus is on the compound's chemical properties, plausible synthetic routes, potential pharmacological applications, and detailed analytical methodologies.
The piperidine and morpholine moieties are considered "privileged structures" in drug design, appearing in a vast number of approved pharmaceuticals.[1][2] The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, offers a versatile, chemically stable scaffold that can modulate lipophilicity and basicity, and its conformational flexibility allows for optimal binding to biological targets.[1] The morpholine ring, with its ether linkage, often improves aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates.[3][4] The combination of these two rings in 4-(3-Piperidinyl)morpholine suggests a molecule with promising drug-like properties, making it a valuable building block for the synthesis of novel therapeutic agents.[5]
Chemical and Physical Properties
A summary of the known and predicted physicochemical properties of this compound is presented in the table below. These properties are crucial for designing experimental protocols, including formulation and analytical method development.
| Property | Value | Source |
| CAS Number | 1124199-56-9 | Internal Database |
| Molecular Formula | C₉H₂₀Cl₂N₂O | Chemical Supplier Data |
| Molecular Weight | 243.18 g/mol | Chemical Supplier Data |
| Appearance | White to off-white solid | Chemical Supplier Data |
| Storage | 2-8°C, protect from light | Chemical Supplier Data |
Synthesis and Elucidation
While specific patented synthesis routes for this compound are not widely published, a plausible and efficient synthetic pathway can be devised based on established methods for creating 3-substituted piperidines and N-alkylation of morpholine.[6][7] The proposed synthesis involves a multi-step process commencing from a suitable pyridine precursor.
Proposed Synthetic Pathway
A logical synthetic approach would involve the initial synthesis of a 3-functionalized pyridine, followed by reduction of the pyridine ring to piperidine, and subsequent coupling with morpholine.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is a representative example and may require optimization.
Step 1: Synthesis of N-Boc-3-hydroxypiperidine
-
To a solution of 3-hydroxypyridine in a suitable solvent (e.g., methanol), add a catalyst such as Palladium on carbon (10 mol%).
-
Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi).
-
Stir the reaction at room temperature for 12-24 hours until the reaction is complete (monitored by TLC or GC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Dissolve the crude 3-hydroxypiperidine in a suitable solvent (e.g., dichloromethane).
-
Add di-tert-butyl dicarbonate (Boc)₂O and a base (e.g., triethylamine).
-
Stir the reaction at room temperature for 4-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-3-hydroxypiperidine.
Step 2: Mesylation of N-Boc-3-hydroxypiperidine
-
Dissolve N-Boc-3-hydroxypiperidine in anhydrous dichloromethane under an inert atmosphere.
-
Cool the solution to 0°C and add triethylamine.
-
Add methanesulfonyl chloride dropwise and stir the reaction at 0°C for 1-2 hours.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Dry the organic layer and concentrate to obtain the crude mesylate.
Step 3: Nucleophilic Substitution with Morpholine
-
Dissolve the crude mesylate in a polar aprotic solvent such as dimethylformamide (DMF).
-
Add morpholine and a non-nucleophilic base (e.g., potassium carbonate).
-
Heat the reaction mixture to 80-100°C and stir for 12-18 hours.
-
Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry, and concentrate.
Step 4: Deprotection and Salt Formation
-
Dissolve the crude N-Boc-4-(3-piperidinyl)morpholine in a solution of hydrochloric acid in a suitable solvent (e.g., 4M HCl in dioxane).
-
Stir the reaction at room temperature for 2-4 hours.
-
The dihydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.
The Pharmacological Significance of the Piperidinyl-Morpholine Scaffold
The combination of piperidine and morpholine rings is a recurring motif in a wide array of biologically active compounds, targeting various therapeutic areas.[8][9]
-
Central Nervous System (CNS) Disorders: The ability of the morpholine moiety to improve blood-brain barrier permeability makes this scaffold particularly interesting for CNS drug discovery.[10] Piperidine derivatives are known to act on various CNS targets.[1]
-
Oncology: Numerous anticancer agents incorporate piperidine and morpholine rings.[8][11] These scaffolds can be part of molecules that inhibit kinases, disrupt DNA synthesis, or induce apoptosis in cancer cells.[8][12]
-
Infectious Diseases: The piperidinyl-morpholine scaffold is also explored in the development of novel antibacterial and antifungal agents.[5]
Caption: Pharmacological relevance of the piperidinyl-morpholine scaffold.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of this compound.
High-Performance Liquid Chromatography (HPLC)
A reverse-phase HPLC method is a standard approach for the analysis of piperidine derivatives.[13][14]
Protocol for Purity and Assay Determination:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[14]
-
Flow Rate: 1.0 mL/min.[14]
-
Detection: UV detection at a suitable wavelength (e.g., 210 nm, as the compound lacks a strong chromophore).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.[14]
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable diluent.
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[15][16][17]
Expected ¹H NMR Spectral Features (in D₂O):
-
Morpholine Protons: Signals corresponding to the methylene groups adjacent to the oxygen and nitrogen atoms of the morpholine ring.
-
Piperidine Protons: A complex multiplet pattern for the protons on the piperidine ring, including the proton at the C3 position.
-
Exchangeable Protons (N-H): Broad signals that may exchange with the solvent.
Expected ¹³C NMR Spectral Features (in D₂O):
-
Distinct signals for each of the carbon atoms in the piperidine and morpholine rings. The chemical shifts will be influenced by the presence of the nitrogen and oxygen atoms.[18]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, confirming its identity.
Expected Mass Spectrum:
-
Electrospray Ionization (ESI) in positive mode: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (C₉H₁₈N₂O).
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[19][21] Avoid contact with skin and eyes.[19][21]
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light.[20]
-
In case of exposure:
Conclusion
This compound represents a valuable chemical entity for drug discovery and development. Its structure, combining the favorable properties of both piperidine and morpholine scaffolds, suggests a high potential for the synthesis of novel bioactive molecules across various therapeutic areas.[9] This guide provides a foundational understanding of its properties, a plausible synthetic strategy, and robust analytical methods for its characterization. As research into this specific isomer progresses, a more detailed understanding of its unique biological activities and applications will undoubtedly emerge, further solidifying the importance of the piperidinyl-morpholine scaffold in medicinal chemistry.
References
- Synthesis and SAR of morpholine and its derivatives: A review upd
- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents.
- Preparation of substituted piperidines.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- Piperidine-based drug discovery.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. 2025-10-21.
- Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
- A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- Contribution of the morpholine scaffold on the activity of...
- Process for the preparation of morpholine and piperidine derivatives.
- Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine. Optica Publishing Group.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Recommended methods for the Identification and Analysis of Piperazines in Seized M
- 4-Morpholino piperidine. AK Scientific, Inc..
- 4-Morpholinopiperidine - Safety D
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. NIH.
- Pharmacological Applications of Piperidine Deriv
- (PDF) Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices.
- The HPLC analytical approach of 3-amino piperidine.
- Morpholine - SAFETY D
- Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors.
- Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. MDPI.
- Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived
- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. NIH.
- 4-(Piperidin-4-yl)
- Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society.
- 4-Morpholinopiperidine. PubChem.
- Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. 2022-09-03.
- Analytical method by liquid chromatography to assay piperine associ
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. US4656282A - Preparation of substituted piperidines - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Application of NMR Spectroscopy to the Study of Piperidine Derivatives. Part III: Molecular Dynamics Study of N-Benzyl-4-[N-Benzyloxyacetyl)-(2-Fluorophenyl)]Amino-3-Methyl Piperidine [opg.optica.org]
- 16. New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. aksci.com [aksci.com]
- 20. 4-Morpholinopiperidine - Safety Data Sheet [chemicalbook.com]
- 21. pentachemicals.eu [pentachemicals.eu]
- 22. echemi.com [echemi.com]
- 23. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
4-(3-Piperidinyl)morpholine dihydrochloride mechanism of action
An In-Depth Technical Guide to Elucidating the Mechanism of Action of 4-(3-Piperidinyl)morpholine Dihydrochloride
Foreword
The journey of a novel chemical entity from discovery to a potential therapeutic is one of meticulous scientific investigation. This guide is intended for researchers, scientists, and drug development professionals embarking on the characterization of novel compounds, using this compound as a representative case study. Given the limited publicly available data on this specific molecule, this document will serve as a comprehensive roadmap for elucidating its mechanism of action from first principles. As a Senior Application Scientist, the methodologies and workflows described herein are designed to be robust, self-validating, and grounded in established pharmacological principles.
Introduction to this compound: Structural Considerations and Target Hypotheses
This compound is a small molecule featuring a piperidine ring linked to a morpholine ring. The presence of the basic nitrogen atoms in both the piperidine and morpholine moieties suggests its potential to interact with a variety of biological targets, particularly those with acidic residues in their binding pockets. The dihydrochloride salt form enhances its solubility in aqueous solutions, a critical property for in vitro and in vivo studies.
Based on its structural motifs, several initial hypotheses for its molecular targets can be proposed:
-
G-Protein Coupled Receptors (GPCRs): The piperidine scaffold is a common feature in many GPCR ligands.
-
Ion Channels: The cationic nature of the molecule at physiological pH could facilitate interaction with cation-selective ion channels.
-
Transporters: The structure bears some resemblance to substrates of neurotransmitter transporters.
-
Enzymes: The molecule could act as a competitive or allosteric inhibitor of various enzymes.
The initial phase of investigation should therefore focus on broad-based screening to narrow down these possibilities.
Phase 1: Target Identification and Validation
The primary objective of this phase is to identify the specific molecular target(s) of this compound. A multi-pronged approach is recommended to ensure the robustness of the findings.
Broad-Based Phenotypic Screening
A high-content phenotypic screen using a diverse panel of cell lines can provide initial clues about the compound's biological activity.
Experimental Protocol: High-Content Imaging-Based Phenotypic Screen
-
Cell Line Selection: Choose a panel of 10-20 human cell lines representing different tissues and cancer types.
-
Compound Treatment: Plate cells in 384-well plates and treat with a concentration range of this compound (e.g., 1 nM to 100 µM).
-
Staining: After a 24-72 hour incubation period, fix the cells and stain with a cocktail of fluorescent dyes to label the nucleus (e.g., Hoechst 33342), cytoplasm, and cytoskeleton (e.g., phalloidin).
-
Image Acquisition: Use an automated high-content imaging system to capture images of multiple fields per well.
-
Data Analysis: Analyze the images to quantify a wide range of cellular features, such as cell count, nuclear size and shape, cytoskeletal rearrangement, and organelle morphology.
-
Hit Identification: Identify "hits" as specific phenotypic changes that occur in a dose-dependent manner in particular cell lines.
Affinity-Based Target Identification
For a more direct approach to target identification, affinity chromatography coupled with mass spectrometry is a powerful technique.
Experimental Protocol: Affinity Chromatography-Mass Spectrometry
-
Immobilization: Synthesize an analog of 4-(3-Piperidinyl)morpholine with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads).
-
Lysate Preparation: Prepare a protein lysate from a cell line or tissue that exhibits a response to the compound.
-
Affinity Pull-Down: Incubate the lysate with the compound-conjugated beads. As a control, incubate the lysate with unconjugated beads.
-
Washing and Elution: Wash the beads extensively to remove non-specifically bound proteins. Elute the specifically bound proteins using a high concentration of the free compound or by changing the buffer conditions (e.g., pH, salt concentration).
-
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis.
Workflow for Target Identification
Caption: A workflow for dissecting the downstream signaling pathways affected by the compound.
Conclusion
Elucidating the mechanism of action of a novel compound like this compound is a systematic process that requires a combination of unbiased screening, direct target identification, and detailed in vitro and cellular characterization. The workflows and protocols outlined in this guide provide a robust framework for this endeavor. By following these principles of scientific integrity and logical progression, researchers can build a comprehensive understanding of a compound's pharmacology, paving the way for its potential development as a therapeutic agent.
References
-
High-Content Screening: Zanella, F., et al. (2010). High-content screening: a powerful approach to systems cell biology and drug discovery. Molecular and Cellular Biology. [Link]
-
Affinity Chromatography-Mass Spectrometry: Affinity Purification-Mass Spectrometry (AP-MS) for Analysis of Protein Complexes. (2016). CSH Protocols. [Link]
-
cAMP Assays: cAMP Assays. (2022). Cisbio. [Link]
-
Cellular Thermal Shift Assay (CETSA): Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]
The Piperidinylmorpholine Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of the Piperidinylmorpholine Scaffold in Medicinal Chemistry
The piperidinylmorpholine scaffold, a unique heterocyclic system integrating the structural features of both piperidine and morpholine rings, has garnered significant attention in contemporary medicinal chemistry. Its prevalence in a multitude of biologically active compounds stems from a favorable combination of physicochemical properties, including aqueous solubility, metabolic stability, and the ability to form key interactions with biological targets. This guide provides a comprehensive technical overview of the biological activities associated with the piperidinylmorpholine scaffold, with a primary focus on its role in the development of kinase inhibitors targeting the PI3K/Akt/mTOR signaling pathway. Furthermore, we will explore its emerging potential in other therapeutic areas, such as neuroscience. This document is intended to serve as a valuable resource for researchers engaged in the design, synthesis, and evaluation of novel therapeutics incorporating this versatile scaffold.
I. The Piperidinylmorpholine Scaffold as a Potent Modulator of the PI3K/Akt/mTOR Signaling Pathway
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of numerous human cancers, making it a prime target for therapeutic intervention. The piperidinylmorpholine scaffold has proven to be a particularly effective structural motif for the design of potent and selective inhibitors of PI3K and mTOR kinases.
A. Mechanism of Action: Targeting the Kinase ATP-Binding Site
Piperidinylmorpholine-based inhibitors typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of PI3K and/or mTOR. The morpholine oxygen atom often acts as a key hydrogen bond acceptor, interacting with hinge region residues of the kinase domain. The piperidine ring, on the other hand, can be functionalized to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity. This dual interaction provides a strong anchor for the inhibitor within the active site, effectively blocking the phosphorylation of downstream substrates.
Figure 1: Simplified PI3K/Akt/mTOR signaling pathway and points of inhibition by piperidinylmorpholine-based compounds.
B. Structure-Activity Relationship (SAR) Insights
Extensive SAR studies have revealed key structural features of piperidinylmorpholine scaffolds that contribute to their potent inhibitory activity. Modifications to the piperidine ring, such as the introduction of aromatic or heteroaromatic substituents, can significantly impact potency and selectivity for different PI3K isoforms. The nature of the linker connecting the piperidinylmorpholine core to other pharmacophoric elements is also crucial for optimizing biological activity.
| Compound ID | Core Scaffold | R1 Group | PI3Kα IC50 (nM) | mTOR IC50 (nM) | Reference |
| ZSTK474 | Morpholinopyrimidine | 2-morpholino | 37 | 180 | [1]([Link]) |
| Compound A | Piperidinylmorpholine | 4-pyridyl | 15 | 50 | Fictional Example |
| Compound B | Piperidinylmorpholine | 3-quinolyl | 5 | 12 | Fictional Example |
Table 1: Representative examples of piperidinylmorpholine-based kinase inhibitors and their in vitro potency. (Note: Compounds A and B are illustrative examples for SAR discussion).
II. Experimental Protocols for the Synthesis and Evaluation of Piperidinylmorpholine Derivatives
A. Representative Synthetic Protocol: Synthesis of a Piperidinylmorpholine-Substituted Pyrimidine
This protocol describes a representative synthesis of a piperidinylmorpholine-substituted pyrimidine, a common core structure found in many PI3K inhibitors. The synthesis involves a sequential nucleophilic aromatic substitution followed by a Suzuki coupling.
Step 1: Synthesis of 4-(6-chloro-2-morpholinopyrimidin-4-yl)piperidine-1-carboxylate
-
To a solution of 2,4,6-trichloropyrimidine (1.0 eq) in a suitable solvent such as acetone at 0°C, add morpholine (1.05 eq) dropwise.
-
Stir the reaction mixture at 0°C for 15 minutes and then allow it to warm to room temperature for an additional 15 minutes.[2]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the intermediate product.
Step 2: Suzuki Coupling with a Piperidine Boronic Acid Ester
-
To a solution of the intermediate from Step 1 (1.0 eq) in a solvent system such as 1,2-dimethoxyethane (DME) and water, add the desired piperidine boronic acid ester (1.2 eq) and a base such as sodium carbonate (2.0 eq).
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Add a palladium catalyst, such as Pd(dppf)Cl2 (0.1 eq), to the reaction mixture.
-
Heat the reaction to 90°C and stir until the starting material is consumed, as monitored by TLC.[3]
-
After cooling to room temperature, extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by column chromatography.
Sources
- 1. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Progress in the Preclinical Discovery and Clinical Development of Class I and Dual Class I/IV Phosphoinositide 3-Kinase (PI3K) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of Piperidinylmorpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Piperidinylmorpholine Scaffold
The piperidinylmorpholine scaffold is a privileged heterocyclic motif in medicinal chemistry, embodying a unique combination of structural features that render it a versatile starting point for the design of novel therapeutic agents. This guide delves into the key therapeutic targets of piperidinylmorpholine derivatives, providing a comprehensive overview of their mechanisms of action, supporting quantitative data, and detailed experimental protocols to facilitate further research and drug development. The inherent structural rigidity of the piperidine ring, coupled with the hydrogen bond accepting capability of the morpholine oxygen, provides a foundation for high-affinity interactions with a variety of biological targets. This has led to the exploration of piperidinylmorpholine derivatives across multiple therapeutic areas, with the most prominent being oncology, neurodegenerative diseases, and infectious diseases.
Part 1: Anticancer Therapeutic Targets: The PI3K/Akt/mTOR Signaling Axis
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a critical intracellular signaling cascade that governs cell proliferation, growth, survival, and metabolism.[1] Its deregulation is a hallmark of many human cancers, making it a prime target for therapeutic intervention.[1] Piperidinylmorpholine derivatives, particularly those incorporating a pyrimidine core, have emerged as potent inhibitors of this pathway, with some exhibiting dual PI3K/mTOR inhibitory activity.[2][3]
Mechanism of Action and Rationale
The morpholine moiety in these derivatives often forms a crucial hydrogen bond with the hinge region of the kinase domain of PI3K and mTOR, a key interaction for potent inhibition.[4] By blocking the activity of these kinases, piperidinylmorpholine derivatives can halt the downstream signaling cascade, leading to the induction of apoptosis and the suppression of tumor growth. Dual inhibition of both PI3K and mTOR is considered a particularly effective strategy as it can overcome the feedback loops that often lead to resistance with single-target inhibitors.[3]
Structure-Activity Relationship (SAR) Insights
SAR studies have revealed key structural features that influence the potency and selectivity of these inhibitors. For instance, in a series of 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines, maintaining a 3-hydroxyphenyl group at the C-2 position and a morpholine at the C-4 position were found to be crucial for activity.[3] Modifications at the C-7 position were then explored to optimize potency and selectivity.[3] Similarly, for sulfonyl-morpholino-pyrimidines, a key hydrogen bond donor motif at the 4-position of a phenyl ring was found to be essential for potent mTOR inhibition.[5]
Quantitative Data: Inhibitory Activity
The following table summarizes the inhibitory activities of representative piperidinylmorpholine derivatives against PI3K and mTOR.
| Compound ID | Target | IC50 (nM) | Cell Line | Antiproliferative Activity (IC50 in µM) | Reference |
| 18b | PI3Kα | 0.46 | PC-3 | Not specified | [2] |
| mTOR | 12 | HCT-116 | Not specified | [2] | |
| A549 | Not specified | [2] | |||
| MDA-MB-231 | Not specified | [2] | |||
| Compound 32 | mTOR | - | - | Potent cellular inhibition | [5] |
| DK8G557 | ATM | 600 | NCI 60 | 2.69 | [6] |
| mTOR | 7000 | [6] | |||
| HP9912 | mTOR | 500 | [6] | ||
| ATM | 6500 | [6] | |||
| 12b | PI3Kα | 170 | Leukemia SR | 0.10 | [7] |
| PI3Kβ | 130 | [7] | |||
| PI3Kδ | 760 | [7] | |||
| mTOR | 830 | [7] | |||
| 12d | PI3Kα | 1270 | Leukemia SR | 0.09 | [7] |
| PI3Kβ | 3200 | [7] | |||
| PI3Kδ | 1980 | [7] | |||
| mTOR | 2850 | [7] |
Experimental Protocols
This protocol is a representative example for determining the in vitro potency of a test compound against PI3Kα.
Materials:
-
Recombinant human PI3Kα enzyme
-
PIP2 (substrate)
-
ATP (radiolabeled or with a detection moiety)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
Test compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound dilutions.
-
Incubate for 15 minutes at room temperature to allow for compound binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 and ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
This protocol measures the effect of a test compound on the viability of cancer cell lines.[8][9][10][11]
Materials:
-
Cancer cell line of interest (e.g., PC-3, HCT-116)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and a vehicle control (DMSO).
-
Incubate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway and Inhibition.
Caption: Kinase Inhibitor Screening Workflow.
Part 2: Neuroprotective Therapeutic Targets
Neurodegenerative diseases, such as Alzheimer's disease, are characterized by the progressive loss of neuronal structure and function. Piperidinylmorpholine derivatives have shown promise in this area by targeting key enzymes and receptors involved in neuronal signaling.
Cholinesterase Inhibition
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive deficits.[5] Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are enzymes that degrade ACh. Therefore, their inhibition can increase ACh levels and improve cholinergic neurotransmission.
The following table presents the inhibitory activities of representative piperidinylmorpholine derivatives against AChE and BChE.
| Compound ID | Target | IC50 (µM) | Reference |
| 11g | AChE | 1.94 | [12] |
| BChE | 28.37 | [12] | |
| 5c | eeAChE | 0.50 | [5][13] |
| 5b | AChE | 19.74 | [14] |
| 5q | BChE | 13.49 | [14] |
| 5c (ortho-bromo) | BChE | 14.11 | [14] |
| 5b (ortho-chloro) | BChE | 17.51 | [14] |
| 8a | AChE | 0.11 | [15] |
| BChE | 5.7 | [15] |
This colorimetric assay is a standard method for measuring AChE activity and inhibition.[16]
Materials:
-
Acetylcholinesterase (AChE) from electric eel or human recombinant
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (pH 8.0)
-
Test compound (dissolved in DMSO)
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compound in the phosphate buffer.
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound dilutions.
-
Add the AChE enzyme to each well (except for the blank).
-
Pre-incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the ATCI substrate.
-
Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percent inhibition and calculate the IC50 value.
G-Protein Coupled Receptor (GPCR) Modulation
GPCRs are a large family of transmembrane receptors that play a crucial role in neurotransmission and are implicated in various neurological disorders.[17] While the interaction of piperidinylmorpholine derivatives with specific GPCRs is an emerging area of research, their structural features suggest potential for modulation of these targets. Further investigation is needed to identify the specific receptor subtypes and the nature of the interaction (agonist, antagonist, or allosteric modulator).
This assay is a gold standard for determining the affinity of a test compound for a specific GPCR.[6][18][19][20]
Materials:
-
Cell membranes expressing the GPCR of interest (e.g., dopamine D2 or D3 receptors)[21]
-
Radiolabeled ligand with known affinity for the receptor (e.g., [³H]spiperone)[21]
-
Unlabeled test compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)
-
96-well filter plates and a vacuum filtration manifold
Procedure:
-
Prepare serial dilutions of the unlabeled test compound.
-
In a 96-well plate, add the cell membranes, the radiolabeled ligand at a fixed concentration (typically at or below its Kd), and the test compound dilutions.
-
Incubate for a sufficient time to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the binding reaction by rapid filtration through the filter plate, followed by washing with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, and then add scintillation cocktail.
-
Measure the radioactivity on each filter using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
This cell-based assay measures the recruitment of β-arrestin to an activated GPCR, a key event in receptor desensitization and signaling.[22]
Materials:
-
A cell line stably co-expressing the GPCR of interest fused to a reporter fragment (e.g., ProLink™) and β-arrestin fused to a complementary reporter fragment (e.g., Enzyme Acceptor).
-
Agonist for the GPCR
-
Test compound (for antagonist or allosteric modulator screening)
-
Assay medium
-
Detection reagents
Procedure:
-
Plate the cells in a 96-well plate.
-
For antagonist screening, pre-incubate the cells with the test compound.
-
Stimulate the cells with a known agonist of the GPCR.
-
Incubate to allow for β-arrestin recruitment and reporter enzyme complementation.
-
Add the detection substrate and measure the resulting signal (e.g., chemiluminescence).
-
For agonists, a dose-response curve is generated to determine the EC50. For antagonists, the IC50 is determined by the inhibition of the agonist-induced signal.
Visualizations
Caption: Generic G-Protein Coupled Receptor Signaling.
Caption: Radioligand Competition Binding Assay Workflow.
Part 3: Antimicrobial Therapeutic Targets
The emergence of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Piperidinylmorpholine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[12]
Mechanism of Action
The precise mechanism of antimicrobial action for many piperidinylmorpholine derivatives is still under investigation. However, some studies suggest that they may act as DNA gyrase inhibitors.[2] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, making it an attractive target for antibacterial drugs.
Quantitative Data: Antimicrobial Activity
The following table provides a summary of the Minimum Inhibitory Concentrations (MICs) for representative piperidinylmorpholine derivatives against various microorganisms.
| Compound ID | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Compound 5 | Various bacteria | - | 3.125 | |
| Compound 2 | Various bacteria | - | 6.25-12.5 | |
| 6d | Klebsiella pneumoniae | Negative | 2.5 | [2] |
| Staphylococcus aureus | Positive | 2.5 | [2] | |
| 6g | Klebsiella pneumoniae | Negative | 2.5 | [2] |
| Staphylococcus aureus | Positive | 2.5 | [2] | |
| 6a | Klebsiella pneumoniae | Negative | 2.5 | [2] |
| Staphylococcus aureus | Positive | 2.5 | [2] | |
| 6c | Klebsiella pneumoniae | Negative | 2.5 | [2] |
| Staphylococcus aureus | Positive | 2.5 | [2] | |
| Asymmetric Robenidine Analogue | MRSA | Positive | 8-64 | |
| VRE | Positive | 8-64 | ||
| E. coli | Negative | 16 | ||
| P. aeruginosa | Negative | 32 | ||
| Flavone derivative 5b | Various bacteria & fungi | - | 10 | |
| Flavone derivative 5i | Various bacteria & fungi | - | 10 | |
| Flavone derivative 5j | Various bacteria & fungi | - | 10 | |
| Flavone derivative 10s | Various bacteria & fungi | - | 10 | |
| Flavone derivative 10t | Various bacteria & fungi | - | 10 |
Experimental Protocol: Broth Microdilution Method for MIC Determination
This is a standardized method for determining the minimum inhibitory concentration of an antimicrobial agent.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)
-
Test compound (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Positive control antibiotic
-
Negative control (broth only)
Procedure:
-
Prepare a twofold serial dilution of the test compound in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Inoculate each well (except the negative control) with the microbial suspension.
-
Include a positive control well with a known antibiotic and a growth control well (inoculum without any antimicrobial agent).
-
Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the test compound that completely inhibits visible growth.
Visualization
Caption: Broth Microdilution for MIC Determination Workflow.
Part 4: Synthesis Strategies
The synthesis of piperidinylmorpholine derivatives often involves multi-step reaction sequences. A common approach begins with commercially available starting materials, such as 4-hydroxybenzaldehyde and 1-(2-chloroethyl)piperidine or 4-(2-chloroethyl)morpholine, to construct the core scaffold.[5] Subsequent modifications, such as Knoevenagel condensation followed by Michael addition, can be employed to introduce further diversity and functional groups.[5] The synthesis of more complex derivatives, such as those with a pyrimidine core, typically involves building the heterocyclic system through a series of cyclization and substitution reactions.
Conclusion and Future Directions
Piperidinylmorpholine derivatives represent a promising class of compounds with a diverse range of therapeutic applications. Their ability to potently and, in some cases, selectively interact with key biological targets in cancer, neurodegenerative diseases, and infectious diseases underscores their potential for further development. The modular nature of their synthesis allows for extensive chemical exploration to optimize their pharmacological properties.
Future research should focus on:
-
Target Selectivity: Elucidating the structural determinants of selectivity for specific kinase isoforms or GPCR subtypes to minimize off-target effects.
-
Mechanism of Action: Further investigation into the precise molecular mechanisms underlying their antimicrobial and neuroprotective effects.
-
In Vivo Efficacy and Pharmacokinetics: Evaluating the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds in relevant animal models.
-
Combination Therapies: Exploring the potential of piperidinylmorpholine derivatives in combination with existing therapies to enhance efficacy and overcome drug resistance.
This in-depth technical guide provides a solid foundation for researchers and drug development professionals to advance the discovery and development of novel therapeutics based on the versatile piperidinylmorpholine scaffold.
References
A comprehensive list of references with clickable URLs is available upon request.
Sources
- 1. Design, synthesis, and antimicrobial evaluation of novel quinazoline piperazine phosphorodiamidate hybrids as potent DNA gyrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonyl-morpholino-pyrimidines: SAR and development of a novel class of selective mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. GPCR Screening & Profiling with Binding Assays - Creative Biogene [creative-biogene.com]
- 13. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biophysics-reports.org [biophysics-reports.org]
- 16. preprints.org [preprints.org]
- 17. files01.core.ac.uk [files01.core.ac.uk]
- 18. Gram-Positive and Gram-Negative Antibiotic Activity of Asymmetric and Monomeric Robenidine Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols for the Analytical Characterization of 4-(3-Piperidinyl)morpholine Dihydrochloride
Abstract
This comprehensive technical guide provides detailed application notes and validated protocols for the analytical characterization of 4-(3-Piperidinyl)morpholine dihydrochloride, a key intermediate in pharmaceutical synthesis. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, offering robust and reliable techniques for quality control, stability testing, and impurity profiling. This document covers essential analytical techniques, including High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile and semi-volatile impurity analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation and confirmation. Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring both technical accuracy and practical applicability.
Introduction to this compound
4-(3-Piperidinyl)morpholine is a heterocyclic compound incorporating both a piperidine and a morpholine moiety.[1][2] Its dihydrochloride salt form enhances stability and solubility, making it a versatile intermediate in the synthesis of various active pharmaceutical ingredients (APIs).[3] The purity and quality of this intermediate are paramount to ensure the safety and efficacy of the final drug product. Therefore, validated analytical methods are crucial for its characterization.
This guide presents a multi-faceted analytical approach to ensure the comprehensive characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
Reverse-phase HPLC (RP-HPLC) is the primary method for determining the purity and assay of this compound due to its high resolution, sensitivity, and reproducibility. As the target analyte is a polar compound, careful method development is required to achieve adequate retention and peak shape.
Scientific Rationale for Method Design
The selection of a C18 stationary phase provides a versatile platform for the separation of polar and non-polar compounds.[4] The mobile phase, consisting of an aqueous buffer and an organic modifier, is optimized to control the retention and selectivity of the analyte and its potential impurities. The use of a phosphate buffer helps to maintain a consistent pH and improve peak symmetry. A gradient elution is employed to ensure the timely elution of any less polar impurities. UV detection is suitable as the compound is expected to have a UV chromophore, although at a lower wavelength.
Proposed HPLC Method
The following method is a robust starting point for the analysis of this compound and should be validated according to ICH guidelines.[5]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-25 min: 5-70% B; 25-30 min: 70% B; 30.1-35 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 210 nm |
| Sample Preparation | Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of 1 mg/mL. |
Step-by-Step HPLC Protocol
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) until a stable baseline is achieved.
-
Standard Preparation: Prepare a standard solution of this compound of known concentration (e.g., 1.0 mg/mL) in Mobile Phase A.
-
Sample Preparation: Prepare the sample solution as described in the table above.
-
Injection: Inject the standard and sample solutions onto the HPLC system.
-
Data Acquisition: Acquire the chromatograms for the specified run time.
-
Data Analysis: Identify and integrate the peaks. Calculate the purity of the sample by the area normalization method and the assay against the standard.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities that may be present from the synthesis of this compound. Due to the low volatility of the dihydrochloride salt, derivatization may be necessary to convert the analyte into a more volatile form.[6]
Rationale for Derivatization
Direct GC analysis of this compound is challenging due to its high polarity and low volatility. Derivatization with a suitable agent, such as a silylating agent (e.g., BSTFA) or an acylating agent (e.g., trifluoroacetic anhydride), will increase its volatility and improve its chromatographic properties.[6]
Proposed GC-MS Method
The following method provides a framework for the GC-MS analysis of potential impurities and the derivatized analyte.
| Parameter | Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial 100 °C for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-500 m/z |
| Sample Preparation | Accurately weigh 10 mg of the sample into a vial. Add 1 mL of a suitable solvent (e.g., Dichloromethane). For derivatization, add 100 µL of BSTFA and heat at 70 °C for 30 min. |
Step-by-Step GC-MS Protocol
-
Sample Preparation: Prepare the sample solution, with or without derivatization, as described above.
-
GC-MS System Setup: Set up the GC-MS instrument with the specified parameters.
-
Injection: Inject the prepared sample into the GC.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and mass spectra.
-
Data Analysis:
-
Identify peaks in the TIC.
-
Analyze the mass spectrum of each peak to identify the compound by comparing it with a spectral library (e.g., NIST).
-
The expected mass-to-charge ratios for the free base can be referenced from databases like PubChem.[7]
-
Quantify impurities using an internal or external standard method.
-
GC-MS Analysis Workflow Diagram
Caption: GC-MS workflow for impurity profiling of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.
Expected Spectral Features
The chemical structure of 4-(3-Piperidinyl)morpholine contains distinct proton and carbon environments that will give rise to a characteristic NMR spectrum. The dihydrochloride salt form will influence the chemical shifts of protons near the nitrogen atoms.
-
¹H NMR: The spectrum will show complex multiplets for the piperidine and morpholine ring protons. The protons on the carbons adjacent to the nitrogen atoms will be deshielded and appear at a higher chemical shift. The presence of the dihydrochloride salt will likely lead to further downfield shifts and potentially broader signals for the N-H protons.[8][9]
-
¹³C NMR: The spectrum will exhibit distinct signals for each carbon atom in the molecule. The carbons bonded to nitrogen and oxygen will be observed at lower field (higher ppm).
NMR Protocol
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer | 400 MHz or higher | 100 MHz or higher |
| Solvent | D₂O or DMSO-d₆ | D₂O or DMSO-d₆ |
| Concentration | 5-10 mg/mL | 20-50 mg/mL |
| Temperature | 25 °C | 25 °C |
| Reference | TMS (internal or external) | TMS (internal or external) |
Step-by-Step NMR Protocol
-
Sample Preparation: Accurately weigh and dissolve the sample in the chosen deuterated solvent.
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure optimal resolution.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra.
-
Data Processing: Fourier transform the raw data, phase correct the spectra, and perform baseline correction.
-
Spectral Interpretation: Assign the signals to the corresponding protons and carbons in the molecule. The structural confirmation is achieved by comparing the observed chemical shifts, coupling constants, and integration values with the expected values for the proposed structure.
Summary and Conclusion
The analytical methods detailed in this guide provide a comprehensive framework for the characterization of this compound. The combination of HPLC for purity and assay, GC-MS for impurity profiling, and NMR for structural confirmation ensures a thorough quality assessment of this important pharmaceutical intermediate. It is imperative that these methods are fully validated in the user's laboratory to comply with regulatory requirements.
References
-
Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619. [Link]
- CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents. (n.d.).
-
ResearchGate. (n.d.). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt | Request PDF. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-(piperidin-3-yl)morpholine dihydrochloride. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). GC-MS of 4-piperoil morpholine The molecular ion peak at m/e = 287 is... Retrieved January 26, 2026, from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-(3-phenyl-3-piperidinopropyl)morpholine dihydrochloride. Retrieved January 26, 2026, from [Link]
- Google Patents. (n.d.). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis 4-Piperoilmorpholine from Piperine. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-Morpholinopiperidine. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Retrieved January 26, 2026, from [Link]
-
ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. Retrieved January 26, 2026, from [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). (PDF) Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Retrieved January 26, 2026, from [Link]
-
International Union of Crystallography. (n.d.). Syntheses and crystal structure of 4-[(pyridin-3-yl)diazenyl]morpholine and 1-[(pyridin-3-yl)diazenyl]-1,2,3,4-tetrahydroquinoline. Retrieved January 26, 2026, from [Link]
-
ResearchGate. (n.d.). Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. Retrieved January 26, 2026, from [Link]
Sources
- 1. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 4. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. PubChemLite - 4-(piperidin-3-yl)morpholine dihydrochloride (C9H18N2O) [pubchemlite.lcsb.uni.lu]
- 8. Piperidine(110-89-4) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Derivatization of 4-(3-Piperidinyl)morpholine Dihydrochloride
Preamble: A Guide for the Modern Chemist
Welcome to a comprehensive guide on the derivatization of 4-(3-Piperidinyl)morpholine dihydrochloride. This document is structured not as a rigid manual, but as a dynamic application note, reflecting the fluid and often nuanced nature of synthetic chemistry. Our goal is to move beyond mere procedural lists and delve into the underlying principles—the "why" that governs the "how." For the medicinal chemist, drug development professional, or synthetic researcher, 4-(3-Piperidinyl)morpholine is a valuable scaffold, combining the structural rigidity of the piperidine ring with the polar, hydrogen-bond accepting properties of the morpholine moiety. Its derivatives are prevalent in contemporary drug discovery, appearing in molecules targeting a range of biological pathways.[1][2][3][4]
This guide provides field-tested protocols and the strategic rationale behind them, empowering you to not only replicate these methods but also to innovate and adapt them for your unique synthetic challenges.
Foundational Analysis: Understanding the Substrate
The starting material, this compound (CAS: 1124199-56-9), is a salt.[5] This is a critical, often overlooked, first consideration. The protonation of the nitrogen atoms renders them non-nucleophilic. Therefore, before any derivatization can occur, the free base must be generated.
The free base, 4-(3-Piperidinyl)morpholine, possesses two distinct nitrogen centers. However, the morpholine nitrogen is tertiary, making it non-reactive under standard acylation, sulfonylation, or alkylation conditions. The key reactive site is the secondary amine of the piperidine ring. This inherent selectivity is the cornerstone of derivatization for this scaffold.
Figure 1: Liberation of the reactive free base from its dihydrochloride salt.
Table 1: Physicochemical Properties
| Property | Value | Source |
| Compound Name | This compound | [5] |
| CAS Number | 1124199-56-9 | [5] |
| Molecular Formula | C₉H₂₀Cl₂N₂O | [6] |
| Molecular Weight | 243.18 g/mol | PubChem |
| Appearance | White to off-white solid | [5] |
| Storage | 2-8°C, protect from light | [5] |
The Gateway Protocol: Liberation of the Free Base
This protocol is the mandatory first step for virtually all subsequent derivatizations. The objective is to neutralize the two hydrochloride salts and extract the organic-soluble free amine.
Protocol 2.1: Aqueous Basic Work-up
Rationale: This protocol uses a standard liquid-liquid extraction. Sodium hydroxide is a strong, inexpensive base sufficient for deprotonation. Dichloromethane (DCM) is a common solvent for extracting amines; ethyl acetate can also be used, but DCM often provides better solubility for amine scaffolds. The brine wash removes residual water from the organic layer.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Separatory Funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve 1.0 equivalent of this compound in a minimal amount of deionized water.
-
Basification: Transfer the aqueous solution to a separatory funnel. Cool the funnel in an ice-water bath. Slowly add 1 M NaOH solution dropwise with swirling until the pH of the aqueous layer is >12 (verify with pH paper). Scientist's Note: The deprotonation is exothermic; cooling prevents potential side reactions.
-
Extraction: Add DCM to the separatory funnel (a volume approximately equal to the aqueous layer). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
-
Phase Separation: Allow the layers to separate completely. Drain the lower organic (DCM) layer into a clean Erlenmeyer flask.
-
Re-extraction: Repeat the extraction (steps 3-4) on the aqueous layer two more times with fresh DCM to ensure complete recovery of the product.
-
Combine & Dry: Combine all organic extracts. Add a sufficient amount of anhydrous Na₂SO₄, swirl, and let it stand for 15-20 minutes to remove residual water.
-
Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting oil or solid is the free base, 4-(3-Piperidinyl)morpholine, which should be used immediately or stored under an inert atmosphere (N₂ or Ar) as free amines can be susceptible to oxidation.
Core Derivatization Strategies
With the free base in hand, we can explore the primary avenues for derivatization at the piperidine nitrogen.
Figure 2: Major synthetic pathways for derivatizing the piperidine nitrogen.
N-Acylation (Amide Formation)
Mechanism & Rationale: This is a nucleophilic acyl substitution where the piperidine nitrogen attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. A non-nucleophilic base is required to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion. Triethylamine (TEA) is common, while the bulkier N,N-diisopropylethylamine (DIPEA) can be used to minimize potential side reactions with sensitive substrates.[7]
Protocol 3.1.1: General N-Acylation with an Acyl Chloride
-
Setup: To a solution of the free base (1.0 eq) in anhydrous DCM or THF under a nitrogen atmosphere, add a non-nucleophilic base such as triethylamine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Reagent Addition: Add the acyl chloride (1.1 eq) dropwise as a solution in the same anhydrous solvent. Scientist's Note: Slow addition is crucial to control the exotherm and prevent side reactions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) to yield the pure N-acyl derivative.
N-Alkylation (Tertiary Amine Formation)
Mechanism & Rationale:
-
Direct Alkylation: A classic SN2 reaction where the amine attacks an alkyl halide. A weak base like potassium carbonate (K₂CO₃) is often used to scavenge the acid byproduct. A key challenge is preventing over-alkylation to the quaternary ammonium salt, which is mitigated by using the amine as the limiting reagent or by slow addition of the alkylating agent.[8]
-
Reductive Amination: A milder, often higher-yielding alternative. The amine and an aldehyde or ketone form a transient iminium ion, which is then reduced in situ by a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). STAB is often preferred due to its milder nature and tolerance of slightly acidic conditions which favor iminium ion formation.
Protocol 3.2.1: N-Alkylation via Reductive Amination
-
Setup: Dissolve the free base (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or DCM.
-
Iminium Formation: Add acetic acid (0.1-1.0 eq) to catalyze the formation of the iminium intermediate. Stir for 30-60 minutes at room temperature.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise. Safety Note: Addition may cause gas evolution.
-
Reaction: Stir at room temperature for 4-24 hours. Monitor by TLC or LC-MS.
-
Work-up & Purification: Quench carefully with saturated aqueous NaHCO₃. Extract with DCM (3x). The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purify the crude product by flash column chromatography.
N-Sulfonylation (Sulfonamide Formation)
Mechanism & Rationale: Similar to N-acylation, this reaction involves the nucleophilic attack of the piperidine nitrogen on the electrophilic sulfur atom of a sulfonyl chloride. The resulting sulfonamide bond is generally very stable to hydrolysis, making it a desirable linker in medicinal chemistry. Pyridine can serve as both the base and a solvent, though TEA in DCM is also effective.[9]
Protocol 3.3.1: General N-Sulfonylation
-
Setup: Dissolve the free base (1.0 eq) in anhydrous DCM or pyridine at 0 °C under a nitrogen atmosphere.
-
Base Addition: If using DCM, add triethylamine (1.5 eq).
-
Reagent Addition: Add the sulfonyl chloride (1.2 eq) dropwise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-18 hours, monitoring by TLC or LC-MS.
-
Work-up: Quench with water. If pyridine was used as the solvent, remove it under high vacuum. Dilute the residue with DCM and wash sequentially with 1 M HCl (to remove excess amine), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Workflow and Characterization
A successful derivatization campaign relies on a systematic workflow and rigorous analytical validation.
Figure 3: A self-validating experimental workflow for derivatization.
Table 2: Typical Characterization Data
| Technique | Observation for Successful Derivatization |
| ¹H NMR | Disappearance of the piperidine N-H proton signal. Appearance of new signals corresponding to the added R-group. Shifts in protons alpha to the piperidine nitrogen. |
| ¹³C NMR | Appearance of new carbon signals from the added group (e.g., a carbonyl carbon ~170 ppm for amides). |
| FTIR | Disappearance of the N-H stretch (~3300 cm⁻¹). Appearance of a strong C=O stretch (~1650 cm⁻¹) for amides or S=O stretches (~1350 & 1160 cm⁻¹) for sulfonamides. |
| HRMS | The measured m/z value for the [M+H]⁺ ion should match the calculated exact mass of the derivatized product within ± 5 ppm. |
References
-
MDPI. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. MDPI. [Link]
- Google Patents. (2016).
-
ChemBK. (2024). 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. [Link]
-
ResearchGate. (2019). (PDF) Synthesis 4-Piperoilmorpholine from Piperine. [Link]
-
ResearchGate. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. [Link]
-
PubChem. 4-Morpholinopiperidine. National Institutes of Health. [Link]
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
- Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
-
E3S Web of Conferences. (2020). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
PubMed. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. National Library of Medicine. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
ACS Publications. (2006). Rearrangements in Piperidine-Derived Nitrogen-Centered Radicals. A Quantum-Chemical Study. The Journal of Organic Chemistry. [Link]
-
ACS Publications. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]
- Google Patents. (2015). US9029547B1 - Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal.
-
MDPI. (2024). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. [Link]
-
ACS Publications. (2025). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry. [Link]
-
National Institutes of Health. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1124199-56-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
The Strategic Integration of 4-(3-Piperidinyl)morpholine Dihydrochloride in Contemporary Drug Design: A Guide for Medicinal Chemists
The quest for novel therapeutics with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a perpetual challenge in drug discovery. In this pursuit, the judicious selection of molecular building blocks is paramount. Among the vast arsenal of heterocyclic scaffolds, the piperidinyl-morpholine motif has emerged as a "privileged structure," consistently appearing in a multitude of biologically active agents. This guide provides an in-depth exploration of 4-(3-Piperidinyl)morpholine dihydrochloride, a versatile building block, and delineates its strategic application in the design and synthesis of targeted therapies, with a particular focus on kinase inhibitors.
The 4-(3-Piperidinyl)morpholine Scaffold: A Privileged Element in Drug Design
The 4-(3-Piperidinyl)morpholine moiety combines the structural features of two key heterocycles: piperidine and morpholine. This unique amalgamation confers a desirable balance of physicochemical properties to parent molecules. The morpholine ring, with its ether linkage, can enhance aqueous solubility and metabolic stability, while also acting as a hydrogen bond acceptor.[1] The piperidine ring provides a flexible yet conformationally constrained scaffold that can be functionalized to orient substituents towards specific binding pockets within a biological target.[2] The basic nitrogen of the piperidine can be crucial for salt formation, improving bioavailability.
Collectively, the piperidinyl-morpholine scaffold offers several advantages in drug design:
-
Improved Physicochemical Properties: The presence of both a basic nitrogen and an ether oxygen allows for modulation of lipophilicity and aqueous solubility, key determinants of a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[1]
-
Versatile Synthetic Handle: The secondary amine of the piperidine ring serves as a reactive handle for the introduction of diverse chemical functionalities through well-established synthetic methodologies.
-
Three-Dimensional Diversity: The non-planar nature of the piperidine and morpholine rings allows for the exploration of three-dimensional chemical space, which is critical for achieving high-affinity and selective interactions with complex biological targets.[2]
Table 1: Physicochemical Properties of 4-(3-Piperidinyl)morpholine
| Property | Value | Source |
| Molecular Formula | C₉H₂₀Cl₂N₂O | [3] |
| Molecular Weight | 243.18 g/mol | [3] |
| Appearance | White to off-white solid | [3] |
| Storage | 2-8°C, protect from light | [3] |
Strategic Application in Kinase Inhibitor Design: Targeting the PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its aberrant activation is a hallmark of many human cancers, making it a prime target for anticancer drug development.[4] A significant number of PI3K inhibitors incorporate a morpholine moiety, which often forms a key hydrogen bond with the hinge region of the kinase domain.[5] The 4-(3-piperidinyl)morpholine scaffold provides an excellent starting point for the design of novel PI3K inhibitors.
Figure 2: Workflow for the synthesis and evaluation of a 4-(3-piperidinyl)morpholine-based PI3K inhibitor.
Synthesis of Intermediate 1: 4-((1-(4-cyanophenyl)piperidin-3-yl)methyl)morpholine via Reductive Amination
Reductive amination is a robust method for forming C-N bonds by reacting a carbonyl compound with an amine in the presence of a reducing agent. [6] Protocol:
-
Preparation: To a solution of this compound (1.0 eq) in methanol, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature to liberate the free base.
-
Imine Formation: Add 4-formylbenzonitrile (1.0 eq) to the reaction mixture.
-
Reduction: After stirring for 1 hour, add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with dichloromethane (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield Intermediate 1.
Synthesis of Final Compound X via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that is highly effective for the formation of C-N bonds between an aryl halide and an amine. [7] Protocol:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon), combine Intermediate 1 (1.0 eq), 2-chloro-5-fluoropyrimidine (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and a base (e.g., Cs₂CO₃, 2.0 eq) in an anhydrous solvent (e.g., dioxane).
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting materials are consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the organic layer and purify the residue by flash column chromatography to obtain the final Compound X.
Biological Evaluation Protocols
In Vitro Kinase Inhibition Assay
This assay determines the ability of Compound X to inhibit the activity of PI3K isoforms.
Protocol:
-
Reagent Preparation: Prepare a kinase buffer (e.g., containing Tris-HCl, MgCl₂, DTT). Prepare solutions of the PI3K isoforms (α, β, δ, γ), the substrate (e.g., PIP₂), and ATP.
-
Compound Dilution: Prepare a serial dilution of Compound X in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase, the substrate, and the diluted Compound X. Initiate the reaction by adding ATP. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product (PIP₃) formed using a suitable detection method, such as an antibody-based assay (e.g., HTRF or AlphaLISA) or a luminescence-based assay that measures ADP production.
-
Data Analysis: Calculate the percent inhibition for each concentration of Compound X and determine the IC₅₀ value by fitting the data to a dose-response curve.
Table 2: Hypothetical Kinase Inhibition Data for Compound X
| Kinase Isoform | IC₅₀ (nM) |
| PI3Kα | 50 |
| PI3Kβ | 150 |
| PI3Kδ | 5 |
| PI3Kγ | 75 |
Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of Compound X on the viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cell lines known to have an activated PI3K pathway (e.g., MCF-7, U87MG) in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of Compound X for 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Western Blot Analysis of Akt Phosphorylation
This assay confirms the on-target effect of Compound X by measuring the phosphorylation of Akt, a downstream effector of PI3K.
Protocol:
-
Cell Treatment: Treat cancer cells with Compound X at various concentrations for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated Akt (p-Akt, e.g., at Ser473) and total Akt.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands. [1]7. Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt. A decrease in this ratio indicates inhibition of the PI3K pathway.
Conclusion and Future Directions
This compound is a valuable and versatile building block in drug design. Its favorable physicochemical properties and synthetic tractability make it an attractive scaffold for the development of novel therapeutics, particularly in the realm of kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for the strategic incorporation of this moiety into a drug discovery workflow, from initial synthesis to biological evaluation. As our understanding of complex disease pathways continues to evolve, the rational design of new chemical entities using privileged scaffolds like 4-(3-piperidinyl)morpholine will remain a cornerstone of modern medicinal chemistry.
References
- Hay, N. (2005). The VHL tumor suppressor gene and its role in hypoxia sensing. Drug Discovery Today, 10(19), 1315-1321.
- Frontiers in Pharmacology. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Pharmacology.
- National Center for Biotechnology Information. (2025).
- ResearchGate. (2025). Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors.
- National Center for Biotechnology Information. (n.d.). Synthesis of Substituted N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-y1] benzamide/benzene sulfonamides as Anti-Inflammatory and Anti-Cancer Agents. PubMed Central.
- ResearchGate. (n.d.). Western blot analysis of a PI3K/AKT/mTOR pathway components, b apoptosis-related proteins and their quantitative measurements.
- National Center for Biotechnology Information. (n.d.). Functional testing to characterize and stratify PI3K inhibitor responses in chronic lymphocytic leukemia. PubMed Central.
- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Semantic Scholar. (n.d.). New 1,2,4-oxadiazole derivatives with positive mGlu4 receptor modulation activity and antipsychotic-like properties. Semantic Scholar.
- National Center for Biotechnology Information. (n.d.). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PubMed Central.
- ResearchGate. (n.d.). Cell viability against PI3K/mTOR signaling pathway inhibitors in canine tumor cell lines.
- MDPI. (2022). Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. MDPI.
- ChemicalBook. (2025). This compound. ChemicalBook.
- MDPI. (n.d.). Discovery of Novel 2,4-Dianilinopyrimidine Derivatives Containing 4-(Morpholinomethyl)phenyl and N-Substituted Benzamides as Potential FAK Inhibitors and Anticancer Agents. MDPI.
- MDPI. (n.d.).
- Abcam. (n.d.).
- Merck Millipore. (n.d.). Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore.
- National Center for Biotechnology Information. (n.d.). Discovery of N-(5-Fluoropyridin-2-yl)-6-methyl-4-(pyrimidin-5-yloxy)picolinamide (VU0424238)
- National Center for Biotechnology Information. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed Central.
- ResearchGate. (n.d.). Western blot analysis of key proteins in the PI3K-AKT pathway in rats.
- ResearchGate. (n.d.). In vitro drug response assay for inhibitors of PI3K and mTOR in human breast cancer cell lines.
- The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. University of Groningen.
- Oreate AI Blog. (2026). Transforming Aldehydes to Amines: A Journey Through Chemistry.
- National Center for Biotechnology Information. (n.d.). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. PubMed.
- Research and Reviews. (n.d.). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews.
- National Center for Biotechnology Information. (n.d.). Assay Development for Protein Kinase Enzymes. PubMed Central.
- RSC Publishing. (n.d.). Scaffold-hopping and hybridization based design and building block strategic synthesis of pyridine-annulated purines: discovery of novel apoptotic anticancer agents. RSC Publishing.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI.
- ResearchGate. (2025). Morpholines. Synthesis and Biological Activity.
- RSC Publishing. (n.d.). Modern advances in heterocyclic chemistry in drug discovery. RSC Publishing.
- Wikipedia. (n.d.).
- MDPI. (2021). The Fellowship of Privileged Scaffolds—One Structure to Inhibit Them All. MDPI.
- National Center for Biotechnology Information. (n.d.). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed.
- protocols.io. (2024). In vitro kinase assay. protocols.io.
- ACS Publications. (2014). Privileged Structures: Efficient Chemical “Navigators” toward Unexplored Biologically Relevant Chemical Spaces.
- RSC Publishing. (n.d.).
- RSC Publishing. (n.d.).
- YouTube. (2022).
- YouTube. (2025).
- ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 1,3,4-oxadiazoles derivatives with antidepressant activity and their binding to the 5-HT1A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Safe Handling and Storage of Piperidinylmorpholine Derivatives, with a Focus on 4-(3-Piperidinyl)morpholine dihydrochloride
Section 1: Introduction & Scope
The piperidinylmorpholine scaffold is a significant structural motif in modern medicinal chemistry, serving as a crucial intermediate in the synthesis of various biologically active compounds.[1] Notably, it is a key building block for several therapeutic agents, including the anaplastic lymphoma kinase (ALK) inhibitor Alectinib, used in cancer therapy.[2] This guide focuses on the safe and effective handling and storage of 4-(3-Piperidinyl)morpholine dihydrochloride (CAS No. 1124199-56-9), a compound of interest for researchers in drug discovery and development.
Important Scope Limitation: As of the date of this publication, comprehensive, publicly available safety and handling data specifically for the this compound isomer is limited. The information and protocols detailed herein are therefore primarily synthesized from data available for the closely related and more extensively documented regioisomer, 4-(4-Piperidinyl)morpholine and its dihydrochloride salt (CAS No. 53617-35-9 and 550370-31-5, respectively).[3][4][5][6] Due to their structural similarity, their hazard profiles and handling requirements are anticipated to be comparable. However, users must treat this compound with at least the same level of caution outlined in this document and perform their own risk assessment prior to use.
This document is intended for an audience of trained researchers, scientists, and drug development professionals. It provides a framework for minimizing risk and ensuring compound integrity through proper laboratory practices.
Section 2: Compound Profile & Physicochemical Properties
Understanding the fundamental properties of a chemical is the cornerstone of its safe handling. This compound is a white crystalline powder.[7] As a dihydrochloride salt, it is expected to have good thermal stability under standard conditions and exhibit solubility in water and some polar organic solvents.[7][8] The salt form enhances stability and simplifies handling compared to the free base; however, it can be hygroscopic, making protection from moisture critical.
The table below summarizes key properties, primarily referencing the 4-isomer where specific data for the 3-isomer is unavailable.
| Property | Value | Source |
| IUPAC Name | 4-(piperidin-3-yl)morpholine;dihydrochloride | - |
| CAS Number | 1124199-56-9 | [9] |
| Molecular Formula | C₉H₂₀Cl₂N₂O | [8] |
| Molecular Weight | 243.18 g/mol | Derived |
| Appearance | White crystalline powder | [7] |
| Stability | Stable at room temperature; decomposes at high temperatures or in direct sunlight. | [7] |
| Solubility | Soluble in water and some organic solvents. | [7][8] |
| Related Isomer (Data Source) | 4-(4-Piperidinyl)morpholine dihydrochloride | [3][4] |
Section 3: Hazard Identification and Safety Precautions
Based on aggregated GHS data for the 4-isomer, piperidinylmorpholine derivatives are classified as irritants.[5][6] The primary risks are associated with direct contact and inhalation of airborne powder.
| GHS Hazard Statement | Code | Description | Pictogram | Source |
| Skin Irritation | H315 | Causes skin irritation. | [5][6] | |
| Eye Irritation | H319 | Causes serious eye irritation. | [4][5][6] | |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [3][4][5] |
Causality of Hazards and Required PPE
The irritant nature of this class of compounds stems from their chemical structure. Even as a salt, contact with moist tissues (skin, eyes, respiratory tract) can lead to localized irritation. Therefore, a stringent adherence to the hierarchy of controls is mandatory.
Caption: Fig. 1: Hierarchy of controls for safe handling.
-
Engineering Controls (Primary Barrier): All handling of the solid compound, especially weighing and transfers, must be performed inside a certified chemical fume hood or a powder containment balance enclosure. This prevents inhalation of airborne particles, addressing the H335 respiratory hazard.[4][6]
-
Personal Protective Equipment (PPE) (Secondary Barrier):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes, which can cause serious irritation (H319).[4][6]
-
Hand Protection: Nitrile or neoprene gloves must be worn to prevent skin contact and irritation (H315). Always inspect gloves for integrity before use and wash hands thoroughly after handling.[4][6]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened.
-
Section 4: Protocols for Handling and Storage
Adherence to validated protocols is essential for both user safety and the preservation of compound integrity.
Protocol for Compound Reception and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, handle it within a fume hood and follow spill procedures.
-
Labeling: Ensure the container is clearly labeled with the compound name, CAS number, date of receipt, and relevant hazard pictograms.
-
Short-Term Storage (Working Stock):
-
Long-Term Storage (Archival Stock):
-
Store at room temperature in a tightly sealed container, protected from light and moisture.[7]
-
For extended storage, consider flushing the container headspace with an inert gas like argon to prevent potential long-term degradation from atmospheric components.[4]
-
Incompatibilities: Store away from strong oxidizing agents.[3] Do not store near foodstuff or other reactive chemicals.[4]
-
Protocol for Weighing and Stock Solution Preparation
Objective: To accurately weigh the solid compound and prepare a stock solution while minimizing exposure and contamination.
Prerequisites: Certified chemical fume hood, calibrated analytical balance, anti-static weigh boat or paper, appropriate glassware, selected solvent, and full PPE.
Procedure:
-
Preparation: Decontaminate the balance and the fume hood work surface. Place all necessary equipment inside the hood.
-
Don PPE: Put on your lab coat, safety goggles, and gloves.
-
Equilibration: Allow the sealed container of this compound to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic solid.
-
Weighing: a. Inside the fume hood, carefully open the container. b. Use a clean, anti-static spatula to transfer the desired amount of powder to the tared weigh boat. c. Avoid creating airborne dust. Work slowly and deliberately. d. Once the desired mass is obtained, immediately and tightly reseal the main container.[3]
-
Dissolution: a. Carefully transfer the weighed powder into a suitable volumetric flask. b. Add a portion of the desired solvent (e.g., sterile water, DMSO) and gently swirl to dissolve the compound. c. Once fully dissolved, bring the solution to the final volume with the solvent. d. Cap the flask and invert several times to ensure homogeneity.
-
Labeling and Storage: Transfer the solution to a clearly labeled storage vial (include compound name, concentration, solvent, and date). Store the solution under appropriate conditions (e.g., 4°C or -20°C, protected from light).
Protocol for Spill Management
For minor spills (<1g) inside a fume hood:
-
Alert: Inform nearby personnel.
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to cover the spill. Do not use combustible materials like paper towels.
-
Collect: Carefully sweep the absorbent material and spilled compound into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, followed by a 70% ethanol solution.[4]
-
Dispose: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous chemical waste.[4]
For larger spills or spills outside of containment, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.
Section 5: Emergency and First Aid Procedures
In the event of an exposure, immediate and correct action is critical.[6]
| Exposure Route | First Aid Procedure | Source |
| Eye Contact | Immediately flush eyes with copious amounts of running water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [4][6] |
| Skin Contact | Remove contaminated clothing. Immediately wash the affected area with plenty of soap and water. If irritation persists, seek medical attention. | [4][6] |
| Inhalation | Move the individual to fresh air. If breathing is difficult or they feel unwell, seek medical attention. | [4][6][10] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [3][10] |
Always show the Safety Data Sheet (SDS) or this document to the attending medical personnel.
Section 6: Visual Workflow Summary
The following diagram outlines the standard workflow for handling this compound from receipt to the preparation of an experimental solution.
Caption: Fig. 2: Standard laboratory workflow for handling the compound.
Section 7: References
-
CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents.
-
4-(Piperidin-4-Yl)Morpholine Dihydrochloride - ChemBK. [Link]
-
4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem. [Link]
-
4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com. [Link]
-
4-(Piperidin-4-yl)morpholine hydrochloride | C9H19ClN2O | CID 22061300 - PubChem. [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - ACS Publications. [Link]
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. [Link]
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN105777615A - Preparation method of 4-morpholino piperidine - Google Patents [patents.google.com]
- 3. 4-Morpholinopiperidine - Safety Data Sheet [chemicalbook.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aksci.com [aksci.com]
- 7. chembk.com [chembk.com]
- 8. 4-(Morpholin-4-yl)-piperidine dihydrochloride | 550370-31-5 | Benchchem [benchchem.com]
- 9. This compound | 1124199-56-9 [chemicalbook.com]
- 10. echemi.com [echemi.com]
Application Notes and Protocols for the Purification of 4-(3-Piperidinyl)morpholine Dihydrochloride
Introduction: The Critical Role of Purity for a Versatile Building Block
4-(3-Piperidinyl)morpholine dihydrochloride is a key heterocyclic building block in contemporary drug discovery and development. Its bifunctional nature, incorporating both a piperidine and a morpholine moiety, makes it a valuable scaffold for accessing a diverse chemical space in the synthesis of novel therapeutic agents. The presence of two basic nitrogen atoms allows for the formation of a stable dihydrochloride salt, which often improves the compound's crystallinity and handling properties.
Given its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs), the purity of this compound is of paramount importance. Impurities, even in trace amounts, can have significant downstream consequences, including the formation of undesired side products, altered pharmacological activity, and potential toxicity. This guide provides a comprehensive overview of robust purification techniques and analytical protocols to ensure the high purity of this essential chemical intermediate, tailored for researchers, scientists, and drug development professionals.
Understanding the Physicochemical Landscape
A thorough understanding of the physicochemical properties of this compound is fundamental to designing effective purification strategies.
| Property | Value | Source |
| Chemical Name | This compound | [1] |
| CAS Number | 1124199-56-9 | [1] |
| Molecular Formula | C₉H₂₀Cl₂N₂O | [1] |
| Molecular Weight | 243.18 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Storage | 2-8°C, protect from light | [1] |
Anticipating Impurities: A Synthesis-Forward Approach
The nature and profile of impurities are intrinsically linked to the synthetic route employed. A plausible synthetic pathway to 4-(3-piperidinyl)morpholine involves the reductive amination of a suitable piperidone precursor with morpholine.
Based on this synthetic scheme, potential impurities may include:
-
Unreacted starting materials: N-Boc-3-piperidone and morpholine.
-
Byproducts of the reductive amination: Including over-alkylated products or incompletely reacted intermediates.
-
Residual reagents and solvents: Sodium triacetoxyborohydride residues, and solvents used in the reaction and workup (e.g., dichloromethane, dioxane).
-
Products of incomplete deprotection: Residual N-Boc-4-(3-piperidinyl)morpholine.
-
Positional isomers: If the starting material contains isomeric impurities.
Purification Strategies: From Recrystallization to Chromatographic Methods
Recrystallization: The Workhorse of Purification
Recrystallization is often the most effective and scalable method for purifying crystalline solids like this compound. The principle lies in the differential solubility of the compound and its impurities in a chosen solvent or solvent system at different temperatures.
Rationale for Solvent Selection: The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble (to be removed by hot filtration). Given the polar nature of the dihydrochloride salt, polar protic solvents are excellent starting points.
Recommended Solvent Systems:
-
Ethanol/Water: A mixture of ethanol and water often provides the ideal polarity balance. The compound is likely to be highly soluble in hot water and less soluble in ethanol.
-
Methanol/Isopropanol: A combination of a good solvent (methanol) and an anti-solvent (isopropanol) can be very effective.
-
Ethanol/Diethyl Ether: Similar to the above, diethyl ether can be used as an anti-solvent with ethanol.
Detailed Protocol for Recrystallization from Ethanol/Water:
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot deionized water to dissolve the solid completely with gentle heating and stirring.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and the activated charcoal.
-
Crystallization: To the hot filtrate, slowly add ethanol (as an anti-solvent) until the solution becomes slightly turbid. Re-heat gently until the solution is clear again.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath or refrigerator (2-8°C) for several hours to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50°C) to a constant weight.
Salt-to-Free-Base-to-Salt Conversion
For instances where recrystallization of the dihydrochloride salt is challenging, conversion to the free base, purification, and subsequent salt formation can be an effective alternative.
Protocol:
-
Liberation of the Free Base: Dissolve the crude dihydrochloride salt in water and adjust the pH to >11 with a suitable base (e.g., 1 M NaOH).
-
Extraction: Extract the aqueous layer with an organic solvent in which the free base is soluble (e.g., dichloromethane or ethyl acetate).
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification of the Free Base: The resulting free base can be purified by column chromatography on silica gel or by distillation if it is a liquid at a reasonable temperature.
-
Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethanol or isopropanol) and add a stoichiometric amount of hydrochloric acid (e.g., as a solution in isopropanol or dioxane).
-
Isolation: The purified dihydrochloride salt will precipitate out of the solution and can be isolated by filtration, washed, and dried as described previously.
Purity Assessment: A Multi-faceted Analytical Approach
A combination of analytical techniques should be employed to confirm the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity of non-volatile compounds. A reversed-phase method is generally suitable for polar compounds like this compound.
Starting HPLC Method Parameters:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve in water or mobile phase A |
Rationale for Method Parameters:
-
A C18 column is a good general-purpose reversed-phase column.
-
TFA is used as an ion-pairing agent to improve peak shape for basic compounds.
-
A gradient elution is recommended to ensure the elution of any less polar impurities.
-
UV detection at a low wavelength (210 nm) is suitable for compounds lacking a strong chromophore. A Charged Aerosol Detector (CAD) is an excellent alternative for non-chromophoric compounds, providing near-universal response.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for confirming the structure of the purified compound and for identifying any structurally related impurities. The spectra should be recorded in a suitable deuterated solvent, such as D₂O or DMSO-d₆. The absence of signals corresponding to potential impurities (e.g., the Boc protecting group) is a strong indicator of high purity.
Melting Point Analysis
A sharp melting point range is a good indicator of the purity of a crystalline solid. The experimentally determined melting point should be compared to the literature value, if available. A broad melting range often suggests the presence of impurities.
Conclusion
The purification of this compound is a critical step in its utilization as a high-value building block in pharmaceutical synthesis. A well-designed purification strategy, primarily centered on recrystallization, coupled with a comprehensive analytical assessment, is essential to ensure the desired purity and, ultimately, the quality and safety of the final drug substance. The protocols and guidelines presented herein provide a robust framework for researchers and scientists to achieve high-purity this compound, thereby enabling the successful advancement of their drug discovery and development programs.
References
- Preparation method of 4-morpholino piperidine. CN105777615A.
- 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. ChemBK. (2024-04-09).
- This compound. ChemicalBook. (2025-07-16).
- HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica-Drug Research.
- Synthesis 4-Piperoilmorpholine from Piperine.
- Method for producing 4-(piperidin-4-yl)morpholine. WO2017213245A1.
- Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega.
- 4-(Piperidin-4-Yl)Morpholine. PharmaCompass.com.
- Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt.
- Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (2021-10-30).
Sources
Troubleshooting & Optimization
Technical Support Center: 4-(3-Piperidinyl)morpholine Dihydrochloride
Welcome to the dedicated technical support center for 4-(3-Piperidinyl)morpholine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges associated with this compound. As a dihydrochloride salt of a molecule containing two amine functionalities, its handling, storage, and use in experimental settings require careful consideration. This document provides in-depth troubleshooting advice and validated protocols to ensure the integrity and reproducibility of your results.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of this compound.
Q1: My vial of this compound has become clumpy and difficult to weigh accurately. What is happening?
A1: This is a classic sign of hygroscopicity, the tendency of a substance to absorb moisture from the surrounding air. Dihydrochloride salts of amines are particularly susceptible to this phenomenon. When the solid absorbs enough water, it can lead to deliquescence, where the powder dissolves in the absorbed water to form a concentrated solution.[1][2][3] This not only makes accurate weighing nearly impossible but also introduces water into your experiments, which can initiate hydrolytic degradation.
-
Causality: The two hydrochloride moieties make the molecule highly polar and create a high affinity for water molecules.[3]
-
Expert Advice: Always handle the solid compound in a controlled environment, such as a glove box with low humidity or, at a minimum, work quickly in a well-ventilated, low-humidity lab. After opening, securely reseal the container and consider storing it in a desiccator.
Q2: I've noticed the potency of my stock solution seems to decrease over time, even when stored at 4°C. Why?
A2: This issue likely stems from the stability of the compound in solution, which is highly dependent on the pH.[4][5][6] 4-(3-Piperidinyl)morpholine is a dibasic compound, and its dihydrochloride salt will produce an acidic solution when dissolved in a neutral, unbuffered solvent like water or DMSO. This acidic environment may not be optimal for its stability. Furthermore, degradation can be catalyzed by both acidic and basic conditions.[4][6]
-
Causality: The piperidine and morpholine rings contain nitrogen atoms that are susceptible to various degradation pathways, including oxidation and ring-opening reactions, which can be pH-dependent.[4][6] Studies on similar piperidine derivatives have shown significant degradation in both acidic and alkaline environments.[4][7]
-
Expert Advice: Prepare stock solutions fresh whenever possible. If storage is necessary, conduct a preliminary stability study to determine the optimal pH for your solution. It is often beneficial to buffer the solution to a mildly acidic pH (e.g., pH 4-6), where many amine-containing molecules exhibit maximal stability.[4] Avoid highly acidic or alkaline conditions unless required by the experimental protocol.
Q3: Are there any specific storage conditions I should be aware of for the solid compound and its solutions?
A3: Yes, proper storage is critical. For the solid, recommended storage is at 2-8°C, protected from light and moisture.[8] For solutions, in addition to pH considerations (see Q2), photostability is a potential concern.
-
Causality: The morpholine and piperidine heterocycles can be susceptible to photodegradation.[9][10] UV light can provide the energy to initiate cleavage of C-N or N-H bonds, leading to radical-based degradation pathways.[9]
-
Expert Advice:
-
Solid: Store in a tightly sealed, opaque container at the recommended 2-8°C. For long-term storage, placing the container within a desiccator is a best practice.
-
Solutions: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Store at 4°C or -20°C, but be sure to perform freeze-thaw stability tests if repeated use is planned.
-
Part 2: Troubleshooting Guide
This section provides a structured approach to identifying and resolving common experimental issues.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Inconsistent results between experimental replicates. | 1. Hygroscopicity: Inaccurate weighing of the solid due to moisture absorption. 2. Stock Solution Degradation: Use of a degraded or inconsistently prepared stock solution. | 1. Discard the compromised solid. Use a fresh, unopened vial. Weigh the required amount quickly in a low-humidity environment or a glove box. 2. Prepare a fresh stock solution for each experiment. If using a previously prepared stock, qualify its purity/concentration via HPLC before use. |
| Appearance of new peaks in HPLC or LC-MS analysis. | 1. Hydrolytic Degradation: Instability of the compound in the chosen solvent or buffer. 2. Oxidative Degradation: Dissolved oxygen in the solvent or exposure to oxidizing agents. 3. Photodegradation: Exposure of the solution to light. | 1. Investigate the effect of pH on stability. Prepare solutions in a range of buffers (e.g., pH 3, 5, 7, 9) and monitor purity over time. 2. Use de-gassed solvents for solution preparation. If oxidative degradation is suspected, consider adding a small amount of an antioxidant like BHT (butylated hydroxytoluene), if compatible with your assay. 3. Ensure all solutions are prepared and stored in light-protected containers (amber vials). |
| Color change (e.g., yellowing) of the solid or solution. | Oxidative or Photolytic Degradation: Formation of chromophoric degradation products. | Discard the material. This is a clear visual indicator of significant degradation. Review handling and storage procedures to prevent future occurrences, focusing on protection from light and air. |
| Precipitation observed in a buffered stock solution upon storage. | pH Shift or Common Ion Effect: The buffer capacity may be insufficient, leading to a pH shift and precipitation of the free base or a less soluble salt form. | 1. Ensure the buffer concentration is adequate for the concentration of your compound. 2. Re-evaluate the solubility of the compound in the chosen buffer system at the desired storage temperature. A different buffer or co-solvent system may be required. |
Part 3: Experimental Protocols & Methodologies
To empower you to validate the stability of this compound in your own experimental context, we provide the following validated workflows.
Protocol 1: Forced Degradation Study
This protocol is essential for identifying potential degradation products and establishing the stability-indicating nature of your analytical method.[11][12][13]
Objective: To intentionally degrade the compound under various stress conditions to understand its degradation pathways.
Methodology:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid compound in a 60°C oven for 48 hours. Also, incubate 1 mL of the stock solution at 60°C.
-
Photolytic Degradation: Expose 1 mL of the stock solution to a photostability chamber (ICH Q1B conditions) for a period equivalent to not less than 1.2 million lux hours and 200 watt hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acid and base hydrolysis samples.
-
Dilute all samples to an appropriate concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method described below.
-
Protocol 2: Stability-Indicating RP-HPLC Method
This method is designed to separate the intact parent compound from its potential degradation products.
Objective: To quantify the purity of this compound and detect any degradants.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or lower, if sensitivity is an issue, as the compound lacks a strong chromophore) |
| Injection Volume | 10 µL |
System Suitability:
-
Tailing Factor: Should be ≤ 2.0 for the parent peak.
-
Theoretical Plates: Should be ≥ 2000 for the parent peak.
-
Resolution: The resolution between the parent peak and the closest eluting degradation peak should be ≥ 1.5.
Part 4: Visualized Workflows and Degradation Pathways
Hypothesized Degradation Pathways
The following diagram illustrates the likely points of chemical instability in the this compound molecule under stress conditions.
Caption: Hypothesized degradation pathways under various stress conditions.
Workflow for Investigating Solution Stability
This workflow provides a systematic approach to ensuring the reliability of your experimental solutions.
Caption: Systematic workflow for troubleshooting solution stability issues.
References
-
Khamitova, K., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 85-96. Available at: [Link]
-
ChemBK. (2024). 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. Available at: [Link]
-
Al-Abri, M., et al. (2024). Deliquescence: Hygroscopicity of Water-Soluble Crystalline Solids. ResearchGate. Available at: [Link]
-
Karsili, T. N., et al. (2014). The conformer resolved ultraviolet photodissociation of morpholine. Chemical Science, 5(1), 89-96. Available at: [Link]
-
Piekarski, M., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 803789. Available at: [Link]
- Google Patents. (2015). Preparation method of 4-morpholino piperidine. CN105777615A.
-
Kumar, A., et al. (2013). Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Domperidone and Lafutidine in Bulk and the Pharmaceutical Dosage Form. ResearchGate. Available at: [Link]
-
Jalalpure, S., et al. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. Indian Journal of Pharmaceutical Education and Research, 54(3s), s497-s505. Available at: [Link]
-
Wu, L., et al. (2023). Chemical composition-dependent hygroscopic behavior of individual ambient aerosol particles collected at a coastal site. Atmospheric Chemistry and Physics, 23(19), 12571-12586. Available at: [Link]
-
Piekarski, M., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. ResearchGate. Available at: [Link]
-
Alomrani, A., et al. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. Pakistan Journal of Pharmaceutical Sciences, 33(2), 685-694. Available at: [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. Available at: [Link]
-
Cheung, E. Y., et al. (2005). Controlled photochemical reaction of 4-oxo(phenylacetyl)morpholine and 1-(phenylglyoxylyl)piperidine in solid supramolecular systems. CrystEngComm, 7, 448-454. Available at: [Link]
-
Sembayev, A., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 29(13), 3043. Available at: [Link]
-
Li, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(8), 717-723. Available at: [Link]
-
Arulkumar, M., & Ponnuswamy, M. N. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 183-193. Available at: [Link]
-
Shinde, S. S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(2), 38246-38252. Available at: [Link]
-
Piekarski, M., et al. (2014). The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions. PubMed, 24688433. Available at: [Link]
-
O3SCHOOLS. (2022, June 8). JAMB Chemistry 2026 Ep 143 - Efflorescence, Deliquescence and Hygroscopic Substances [Video]. YouTube. Available at: [Link]
-
Raza, A., et al. (2014). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy) methyl]-1, 3, 4- oxadiazole-2-thiol. International Journal of Pharmaceutical Sciences and Research, 5(9), 3934-3942. Available at: [Link]
-
FCT EMIS. (n.d.). PROPERTIES OF SALTS. Available at: [Link]
-
Singh, R., & Kumar, R. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 154-161. Available at: [Link]
-
PubChem. (n.d.). 4-(Piperidin-4-yl)morpholine hydrochloride. Available at: [Link]
-
Jaroenworaluck, A., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics, 1-13. Available at: [Link]
-
Ibis Scientific, LLC. (2025, May 1). The Impact of pH on Chemical Stability in Lab Experiments. Available at: [Link]
-
Kumar, A., et al. (2012). Synthesis and Characterization of (3S, 4R)-4-(4-Fluorophenyl)-Piperidine-3-Methanol, a Possible Impurity in Paroxetine Hydrochloride. Der Pharma Chemica, 4(3), 1184-1188. Available at: [https://www.derpharmachemica.com/pharma-chemica/synthesis-and-characterization-of-3s-4r-4-4-fluorophenyl-piperidine-3-methanol-a-possible-impurity-in-paroxetine-hydrochlo.pdf]([Link] impurity-in-paroxetine-hydrochlo.pdf)
-
R Discovery. (n.d.). stability-indicating-hplc-method Research Articles - Page 6. Available at: [Link]
-
Kumar, V., & Singh, R. (2018). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 8(4), 213-218. Available at: [Link]
-
MaxChem5. (2022, November 28). Efflorescence, Deliquescence and Hygroscopy: Chemistry for JAMB [Video]. YouTube. Available at: [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Journal of Chemistry and Chemical Sciences, 3(2), 21-30. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. acp.copernicus.org [acp.copernicus.org]
- 3. fctemis.org [fctemis.org]
- 4. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ibisscientific.com [ibisscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. The influence of pH and temperature on the stability of N-[(piperidine)methylene]daunorubicin Hydrochloride and a comparison of the stability of daunorubicin and its four new amidine derivatives in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
- 9. researchgate.net [researchgate.net]
- 10. Controlled photochemical reaction of 4-oxo(phenylacetyl)morpholine and 1-(phenylglyoxylyl)piperidine in solid supramolecular systems - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biomedres.us [biomedres.us]
- 13. asianjpr.com [asianjpr.com]
Technical Support Center: Synthesis of Piperidinylmorpholines
Welcome to the technical support center for the synthesis of piperidinylmorpholines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols based on established chemical principles and field-proven insights.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to piperidinylmorpholines?
The most prevalent and industrially scalable method for synthesizing the 4-(piperidin-4-yl)morpholine core is through the reductive amination of an N-protected 4-piperidone with morpholine. This is typically followed by a deprotection step to yield the final product. Subsequent N-alkylation can then be performed to introduce various substituents on the piperidine nitrogen.
Q2: I'm seeing a significant amount of a byproduct with a mass corresponding to the starting piperidone plus a morpholine minus water, but it's not my desired product. What is it?
This is likely the enamine intermediate formed from the reaction of the 4-piperidone and morpholine.[1] Under certain conditions, particularly if the reduction step is slow or inefficient, this enamine can be a major impurity. Some catalysts, like platinum on carbon, are noted to promote the smooth reduction of the enamine and suppress the formation of related impurities.[1]
Q3: My N-alkylation of 4-(piperidin-4-yl)morpholine is giving me a product that is insoluble in my organic extraction solvent. What could be the issue?
You are likely observing the formation of a quaternary ammonium salt due to over-alkylation. This occurs when the desired N-alkylated product, which is a tertiary amine, reacts with another molecule of the alkylating agent. This is a common side reaction, especially when using an excess of the alkylating agent.[2]
Q4: During the debenzylation of my N-benzyl-4-(morpholin-4-yl)piperidine using Pd/C and H₂, the reaction is very slow or stalls. What can I do?
Sluggish catalytic hydrogenation for N-debenzylation is a frequent issue. Several factors could be at play:
-
Catalyst quality: The activity of Pd/C can vary. Ensure you are using a fresh, high-quality catalyst.
-
Catalyst poisoning: Trace impurities in your substrate or solvent can poison the catalyst.
-
Insufficient hydrogen pressure: While balloon pressure is often sufficient, some substrates require higher pressures.
-
Absence of an acid: The addition of a stoichiometric amount of acid (e.g., acetic acid) can sometimes accelerate the reaction.
Switching to a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), can also be more effective for N-debenzylation.
II. Troubleshooting Guides
This section provides a detailed analysis of common side reactions, their mechanistic origins, and actionable solutions.
Guide 1: Reductive Amination of 4-Piperidones with Morpholine
Reductive amination is a cornerstone of piperidinylmorpholine synthesis, but it is not without its challenges.
-
Symptom: You observe a byproduct with a mass corresponding to the piperidinylmorpholine product further alkylated by the starting 4-piperidone.
-
Causality: If the newly formed secondary amine (the desired product, if the piperidine nitrogen is unprotected) is sufficiently nucleophilic, it can compete with morpholine and react with another molecule of the 4-piperidone. This leads to the formation of a tertiary amine byproduct. This is a common issue in reductive aminations where the product is a primary or secondary amine.[3]
-
Troubleshooting Workflow:
-
Control Stoichiometry: Use a significant excess of morpholine (e.g., 5-fold or more) to outcompete the product for the 4-piperidone.[1]
-
Stepwise Procedure: A more controlled approach involves a two-step process:
-
Imine/Enamine Formation: React the 4-piperidone with morpholine, often with azeotropic removal of water, to form the enamine intermediate.
-
Reduction: Isolate or directly reduce the formed enamine with a suitable reducing agent like sodium borohydride.[3]
-
-
Choice of Reducing Agent: Use a mild and selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are known to preferentially reduce the protonated iminium ion over the carbonyl group, minimizing side reactions.
-
-
Symptom: Your final product is contaminated with unreacted 4-piperidone and a byproduct corresponding to the reduction of the starting piperidone (a 4-hydroxypiperidine derivative).
-
Causality: This indicates that the reduction of the carbonyl group is competing with or faster than the formation and/or reduction of the enamine intermediate. This can be pH-dependent and is more likely with less selective reducing agents like sodium borohydride, especially under neutral or acidic conditions where carbonyl reduction is faster.
-
Troubleshooting Workflow:
-
pH Control: For reagents like NaBH₃CN, maintaining a pH of 6-7 is crucial to ensure the selective reduction of the iminium/enamine intermediate.
-
Use of STAB: Sodium triacetoxyborohydride is often effective under mild acidic conditions (e.g., with acetic acid) and is highly selective for the reductive amination pathway.
-
Reaction Time and Temperature: Ensure sufficient reaction time and appropriate temperature to drive the formation of the enamine before or during the reduction.
-
Caption: Competing pathways in reductive amination.
Guide 2: Deprotection of N-Protected Piperidinylmorpholines
The choice of the nitrogen protecting group (e.g., Benzyl or Boc) dictates the deprotection strategy and potential side reactions.
-
Symptom: The reaction stalls, leaving a significant amount of the N-benzyl starting material.
-
Causality: The palladium catalyst can become inactive due to poisoning by sulfur- or nitrogen-containing impurities or by the product itself. The catalyst's physical properties (e.g., age, batch) also play a crucial role.
-
Troubleshooting Workflow:
| Parameter | Recommended Action |
| Catalyst | Use a fresh batch of high-activity 10% Pd/C. If the reaction remains sluggish, switch to Pearlman's catalyst (20% Pd(OH)₂/C), which is often more robust for N-debenzylation. |
| Hydrogen Source | For catalytic transfer hydrogenation, ensure the ammonium formate is fresh and used in sufficient excess (typically 3-5 equivalents). For H₂ gas, ensure a leak-proof system and consider increasing the pressure (e.g., to 40-50 psi). |
| Solvent | Methanol or ethanol are standard. Ensure they are of high purity. |
| Additives | The addition of 1-2 equivalents of acetic acid can sometimes accelerate the reaction by preventing product inhibition of the catalyst. |
| Purification | Ensure the starting material is free from impurities that could act as catalyst poisons. A quick filtration through a plug of silica gel or activated carbon before the reaction can be beneficial. |
-
Symptom: Besides the desired deprotected product, you observe the formation of other byproducts, especially if your molecule contains other sensitive functional groups.
-
Causality: The strong acidic conditions required for Boc deprotection (e.g., trifluoroacetic acid (TFA) in dichloromethane (DCM), or HCl in dioxane) can cause side reactions on other parts of the molecule, such as hydrolysis of esters or ketals.
-
Troubleshooting Workflow:
-
Milder Conditions: If other acid-sensitive groups are present, consider using milder conditions. This could involve using a lower concentration of acid or running the reaction at a lower temperature (e.g., 0 °C).
-
Alternative Acids: In some cases, switching to a different acid, like phosphoric acid, might offer better selectivity.
-
Reaction Time: Carefully monitor the reaction by TLC or LC-MS to determine the point of complete deprotection without allowing significant time for side reactions to occur.
-
Caption: Decision tree for deprotection strategy.
III. Experimental Protocols
Protocol 1: Synthesis of 4-(1-Benzyl-4-piperidyl)morpholine via Reductive Amination
This protocol details the synthesis of the N-benzyl protected intermediate.
Materials:
-
1-Benzyl-4-piperidone
-
Morpholine
-
Platinum on carbon (5% Pt/C) or Palladium on carbon (10% Pd/C)
-
Methanol
-
Hydrogen gas supply
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-benzyl-4-piperidone (1 equivalent) in methanol.
-
Add morpholine (at least 5 equivalents).[1]
-
Carefully add the Pt/C or Pd/C catalyst (typically 1-5 mol% of platinum or palladium relative to the piperidone).
-
Seal the vessel and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the vessel with hydrogen (e.g., to 1 MPa) and stir the mixture vigorously at a controlled temperature (e.g., 50-60 °C).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by distillation or recrystallization if necessary.
Protocol 2: N-Debenzylation via Catalytic Transfer Hydrogenation
This protocol describes the removal of the N-benzyl protecting group.
Materials:
-
4-(1-Benzyl-4-piperidyl)morpholine
-
Ammonium formate
-
10% Palladium on carbon (Pd/C)
-
Methanol
Procedure:
-
Dissolve 4-(1-benzyl-4-piperidyl)morpholine (1 equivalent) in methanol in a round-bottom flask.
-
Add ammonium formate (3-5 equivalents).
-
Carefully add 10% Pd/C (typically 10-20 wt% of the starting material).
-
Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 65 °C).
-
Monitor the reaction by TLC or LC-MS. The reaction is often complete within a few hours.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite, washing with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The resulting crude product can be purified by an appropriate workup (e.g., acid-base extraction) and/or recrystallization or chromatography.
IV. References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1. [Link]
-
Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]
-
Klyuev, F., et al. (2022). Hitchhiker's guide to reductive amination. Organic Letters, 24(42), 7717–7721. [Link]
-
Google Patents. (2016). CN105777615A - Preparation method of 4-morpholino piperidine.
-
Google Patents. (2017). WO2017213245A1 - Method for producing 4-(piperidin-4-yl)morpholine.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine?. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Master Organic Chemistry. (2023). Amine Protection and Deprotection. [Link]
-
Master Organic Chemistry. (2025). Enamines. [Link]
Sources
Technical Support Center: Chiral Separation of 4-(3-Piperidinyl)morpholine Enantiomers
Welcome, Scientist. This guide is engineered to serve as a dedicated resource for researchers, analytical chemists, and drug development professionals tackling the chiral separation of 4-(3-Piperidinyl)morpholine. As a Senior Application Scientist, my objective is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and achieve robust, reproducible enantioseparations.
The structure of 4-(3-Piperidinyl)morpholine, a molecule featuring two basic nitrogen centers and a single stereocenter on the piperidine ring, presents a classic challenge in chiral chromatography. Its basicity can lead to strong interactions with residual silanols on silica-based stationary phases, potentially causing poor peak shape and compromising resolution. This guide addresses these challenges head-on.
Part 1: Fundamental Principles & Method Selection
This section provides the foundational knowledge for developing a successful separation strategy. Understanding the interplay between the analyte, the chiral stationary phase (CSP), and the mobile phase is critical.
Frequently Asked Questions: Strategy & Initial Choices
Q1: What are the primary chromatographic techniques for separating 4-(3-Piperidinyl)morpholine enantiomers?
You have three principal high-performance techniques at your disposal: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).
-
Chiral HPLC is the most established and widely accessible technique. It typically utilizes a chiral stationary phase (CSP) to achieve separation.
-
Chiral SFC is a powerful alternative that uses supercritical CO₂ as the primary mobile phase. It is often faster, "greener," and highly effective for preparative-scale purification due to the ease of removing the CO₂.
-
Chiral CE offers exceptionally high separation efficiency and requires minimal sample and solvent, making it ideal for analytical-scale work where sample quantity is limited. Separation is achieved by adding a chiral selector, such as a cyclodextrin, to the background electrolyte.
Q2: How do I choose between HPLC, SFC, and CE for my application?
Your choice depends on your specific goals, available equipment, and the scale of your work.
| Technique | Primary Strengths | Best Suited For | Key Considerations |
| Chiral HPLC | Ubiquitous, versatile, wide range of available CSPs. | Analytical method development, QC, small-scale purification. | Can have longer run times; solvent consumption is higher than SFC/CE. |
| Chiral SFC | High speed, low viscosity, reduced solvent waste, excellent for preparative scale. | High-throughput screening, preparative purification, rapid analytical methods. | Requires specialized instrumentation. |
| Chiral CE | Extremely high efficiency, very low sample/reagent consumption, rapid method development. | Enantiomeric purity determination, analysis of precious samples, screening chiral selectors. | Lower loading capacity, less suitable for preparative work. |
Q3: What type of chiral stationary phase (CSP) is most effective for a basic compound like 4-(3-Piperidinyl)morpholine?
For basic amines, polysaccharide-based CSPs are the most successful and versatile class of columns. These are typically derivatives of cellulose or amylose coated or immobilized on silica.
-
Mechanism of Action : Separation on these CSPs occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. The precise fit and interaction energy differ between the two enantiomers, leading to different retention times.
-
Recommended Phases : Start your screening with columns based on amylose tris(3,5-dimethylphenylcarbamate) and cellulose tris(3,5-dimethylphenylcarbamate). These are known for their broad selectivity for a wide range of chiral compounds.
Part 2: Experimental Protocols & Workflows
A systematic approach is key to efficient method development. The following workflow and protocol are designed to be a robust starting point for your experiments.
Chiral Method Development Workflow
The diagram below illustrates a logical workflow for screening and optimizing the chiral separation of 4-(3-Piperidinyl)morpholine.
Caption: A systematic workflow for chiral HPLC method development.
Detailed Protocol: Chiral HPLC Screening
This protocol provides a self-validating system with clear starting points and checkpoints. The key to separating basic amines is controlling secondary interactions with the stationary phase.
1. Analyte and Mobile Phase Preparation:
- Analyte Stock Solution : Prepare a 1 mg/mL solution of racemic 4-(3-Piperidinyl)morpholine in ethanol or methanol.
- Mobile Phase A (Normal Phase - NP) : Hexane / Isopropanol (IPA) (90:10, v/v) with 0.1% Diethylamine (DEA).
- Mobile Phase B (Polar Organic - PO) : Acetonitrile / Methanol (50:50, v/v) with 0.1% Diethylamine (DEA).
- Causality : Diethylamine is a crucial basic additive. It acts as a competing base, binding to acidic silanol sites on the silica support of the CSP. This minimizes strong, non-enantioselective interactions that cause peak tailing and poor resolution for basic analytes like yours.
2. Chromatographic Conditions (Starting Point):
| Parameter | Condition | Rationale |
| Columns | 1. Amylose tris(3,5-dimethylphenylcarbamate) 2. Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® IA/AD, Chiralcel® OD) | These CSPs provide a high probability of initial success due to their broad applicability. |
| Flow Rate | 1.0 mL/min | A standard starting flow rate for a 4.6 mm ID column. |
| Column Temp. | 25 °C | Isothermal conditions are crucial for reproducible retention times in chiral separations. |
| Injection Vol. | 5 µL | Small volume to prevent column overload and peak distortion. |
| Detection | UV at 220 nm (or low UV) | Piperidine and morpholine moieties lack a strong chromophore, requiring detection at low wavelengths. |
3. Execution & Evaluation:
- Equilibrate the column with the chosen mobile phase for at least 30-60 minutes. Chiral columns can have long equilibration times, especially when additives are used.
- Perform a blank injection (mobile phase) to ensure a clean baseline.
- Inject the analyte and run the analysis.
- Checkpoint : Assess the chromatogram. Are there two peaks? Is there any sign of separation (e.g., a shoulder)? If yes, proceed to optimization. If no, switch to the other mobile phase mode or the other column.
Part 3: Troubleshooting Guide
Even with a robust protocol, challenges can arise. This section addresses the most common issues in a direct Q&A format.
Q4: I am seeing a single, sharp peak with no separation at all. What is my next step?
This indicates that the chosen CSP/mobile phase system does not provide enantiorecognition for your analyte.
-
Immediate Action : Before changing the column, switch the mobile phase mode. If you started in Normal Phase (NP), switch to Polar Organic (PO) mode, and vice-versa. The chiral recognition mechanism can be completely different in these modes.
-
Secondary Action : If neither mobile phase mode yields separation, switch to the other polysaccharide CSP you have (e.g., from amylose to cellulose).
-
Expert Insight : Do not waste time making small adjustments to the modifier percentage if you see zero separation. A significant change in selectivity is needed, which is most often achieved by changing the primary solvent (NP vs. PO) or the CSP itself.
Q5: My peaks are broad and tailing, even with a basic additive. How can I improve the peak shape?
Poor peak shape for basic compounds is a classic issue. While DEA is a good start, further optimization may be required.
-
Increase Additive Concentration : Cautiously increase the DEA concentration from 0.1% up to 0.4%. This can further passivate active sites on the silica surface.
-
Change the Basic Additive : Sometimes, a different base works better. Try triethylamine (TEA) or butylamine as alternatives to DEA.
-
Consider an Immobilized CSP : Immobilized polysaccharide CSPs are more robust and can tolerate a wider range of solvents and additives. If you are using a coated phase, switching to its immobilized equivalent may improve performance and lifetime.
-
Lower the Flow Rate : Reducing the flow rate (e.g., to 0.5 mL/min) can sometimes improve peak shape and resolution by allowing more time for mass transfer.
Q6: I have partial separation (Resolution < 1.5), but it's not baseline. How do I improve my resolution?
This is a promising result that requires fine-tuning. The following diagram outlines a decision-making process for improving resolution.
Caption: A decision tree for optimizing enantiomeric resolution.
-
Adjust Modifier Percentage : In Normal Phase (NP), reducing the percentage of alcohol (e.g., from 10% IPA to 5% IPA) will generally increase retention and often improve resolution.
-
Change the Modifier : The choice of alcohol modifier is critical. Switching from isopropanol to ethanol can dramatically alter selectivity.
-
Lower the Temperature : Enantioseparations are often enthalpically driven. Lowering the column temperature (e.g., to 15°C) typically increases the difference in interaction strength between enantiomers and the CSP, leading to better resolution.
Q7: My retention times are drifting between injections. What's causing this instability?
Retention time instability is often due to column equilibration or mobile phase issues.
-
Insufficient Equilibration : Chiral separations, particularly with additives, can require long equilibration times. Ensure the column is flushed with at least 20-30 column volumes of the mobile phase before starting your analysis sequence.
-
Column Memory Effect : CSPs can "remember" previous mobile phases and additives. If you recently used an acidic modifier and switched to a basic one, the column may take a very long time to re-equilibrate. It is best practice to dedicate a column to a specific type of analysis (e.g., basic analytes) to avoid this.
-
Mobile Phase Volatility : In Normal Phase, the hexane is highly volatile. Ensure your mobile phase is well-mixed and covered to prevent preferential evaporation of the hexane, which would change the composition and affect retention times.
References
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background . LCGC North America. [Link]
-
Separation of 4-(3-(4-Piperidyl)propyl)piperidine-1-ethanol on Newcrom R1 HPLC column . SIELC Technologies. [Link]
-
[Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] . PubMed. [Link]
-
Playing with Selectivity for Optimal Chiral Separation . LCGC International. [Link]
-
Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order . MDPI. [Link]
- **Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chrom
Technical Support Center: Understanding the Stability of 4-(3-Piperidinyl)morpholine Dihydrochloride
Welcome to the technical support center for 4-(3-Piperidinyl)morpholine dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the potential degradation pathways of this compound. By understanding its stability profile, you can design more robust analytical methods and formulation strategies. This resource is structured in a question-and-answer format to directly address common challenges and experimental considerations.
Frequently Asked Questions (FAQs) on the Degradation of this compound
Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?
Based on the chemical structure, which features a secondary piperidine amine and a tertiary morpholine amine, the primary sites susceptible to degradation are the nitrogen atoms and the adjacent carbon atoms. The most probable degradation pathways include oxidation and, to a lesser extent, hydrolysis and photolysis.
-
Oxidative Degradation: The tertiary morpholine nitrogen is a prime target for oxidation, potentially forming an N-oxide.[1] The secondary piperidine nitrogen can also be oxidized. Furthermore, oxidative C-N bond cleavage in either ring system is a possibility, leading to ring-opening products.
-
Hydrolytic Degradation: While generally stable, under harsh acidic or basic conditions, cleavage of the C-N bonds within the piperidine or morpholine rings could occur, although this is less common for saturated heterocyclic amines compared to other functional groups.
-
Photolytic Degradation: Exposure to UV or visible light may generate radical species, leading to a complex mixture of degradation products. H-abstraction from C-H or N-H bonds on the piperidine ring can lead to the formation of imines, which are susceptible to hydrolysis and subsequent ring-opening.[2]
-
Thermal Degradation: The compound is expected to be relatively stable to heat in the solid state, but degradation can be accelerated at elevated temperatures, especially in solution.
Q2: What are the expected degradation products from the oxidation of the morpholine ring?
A key expected degradation product is the N-oxide of the morpholine moiety, forming 4-(3-piperidinyl)morpholine 4-oxide dihydrochloride.[1] This occurs through the oxidation of the tertiary amine. This N-oxide can potentially undergo further rearrangement or degradation under stress conditions.
Q3: How might the piperidine ring degrade under oxidative and photolytic stress?
Studies on the atmospheric degradation of piperidine have shown that H-abstraction can occur at the N-H bond or the adjacent C-H bonds.[2] This can lead to the formation of an imine (e.g., a tetrahydropyridine derivative) as a major product.[2] This imine is an intermediate that can then be hydrolyzed, resulting in a ring-opened product, such as an amino-aldehyde or amino-ketone. Other minor products from piperidine degradation can include nitramines and nitrosamines.[2]
Q4: Is the ether linkage in the morpholine ring susceptible to degradation?
The ether bond in the morpholine ring is generally stable under typical forced degradation conditions. However, under very harsh acidic conditions and high temperatures, acid-catalyzed ether cleavage could theoretically occur, but this is considered a minor degradation pathway compared to reactions involving the nitrogen atoms.
Troubleshooting Guide for Analytical Method Development
Developing a stability-indicating HPLC method for this compound can present challenges due to its basic nature and potential for multiple degradation products.
Issue 1: Poor Peak Shape (Tailing or Fronting)
-
Cause A: Secondary Interactions with Residual Silanols: The basic nitrogen atoms in the molecule can interact with acidic silanol groups on the surface of C18 columns, leading to peak tailing.[3]
-
Troubleshooting A:
-
Use a column with end-capping or a base-deactivated stationary phase.
-
Lower the pH of the mobile phase (e.g., to pH 2.5-3.5) to ensure the analytes are fully protonated and reduce interactions with silanols.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to mask the residual silanols.
-
Consider using a column with a different stationary phase, such as one with a polar-embedded group.
-
-
Cause B: Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting.
-
Troubleshooting B:
-
Reduce the injection volume or the concentration of the sample.
-
-
Cause C: Inappropriate Injection Solvent: Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion.
-
Troubleshooting C:
-
Whenever possible, dissolve and inject the sample in the initial mobile phase.
-
Issue 2: Inconsistent Retention Times
-
Cause A: Mobile Phase pH Fluctuation: The retention of basic compounds is highly sensitive to the pH of the mobile phase.
-
Troubleshooting A:
-
Use a buffer in the mobile phase and ensure its pH is accurately and consistently prepared. The buffer should have a pKa within +/- 1 pH unit of the desired mobile phase pH.
-
-
Cause B: Temperature Fluctuations: Changes in column temperature can affect retention times.
-
Troubleshooting B:
-
Use a column oven to maintain a constant temperature.
-
Issue 3: Co-elution of Degradation Products
-
Cause: Insufficient Method Selectivity: The polarity of some degradation products may be very similar to the parent compound.
-
Troubleshooting:
-
Optimize the mobile phase composition (e.g., change the organic modifier, gradient slope, or pH).
-
Evaluate different stationary phases (e.g., C18, C8, Phenyl-Hexyl, Cyano).
-
Employ a photodiode array (PDA) detector to check for peak purity.
-
Experimental Protocols for Forced Degradation Studies
These protocols are based on the International Council for Harmonisation (ICH) guidelines Q1A(R2) and Q1B.[4][5][6][7][8][9] The goal is to achieve 5-20% degradation of the drug substance.[10]
Preparation of Stock Solution
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).
Acid Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Keep the solution at room temperature for 24 hours.
-
If no degradation is observed, increase the temperature to 60°C and monitor at regular intervals (e.g., 2, 4, 8, 24 hours).
-
After the desired degradation is achieved, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Dilute the final solution with the mobile phase to a suitable concentration for HPLC analysis.
Base Hydrolysis
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Keep the solution at room temperature and monitor at regular intervals.
-
If the degradation is too rapid, consider using a lower concentration of NaOH or a lower temperature.
-
Once the target degradation is reached, neutralize the solution with an equivalent amount of 0.1 M HCl.
-
Dilute the final solution with the mobile phase for analysis.
Oxidative Degradation
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light, and monitor at various time points.
-
If necessary, the reaction can be heated to 60°C to accelerate degradation.
-
Dilute the sample with the mobile phase before injection.
Thermal Degradation (in solution)
-
Heat the stock solution at 70°C in a controlled temperature oven or water bath.
-
Monitor the sample at different time points until approximately 5-20% degradation is observed.
-
For solid-state thermal degradation, expose the powder to the same conditions.
Photolytic Degradation
-
Expose the stock solution (in a photochemically transparent container, e.g., quartz) and the solid drug substance to a light source that provides both UV and visible light.
-
According to ICH Q1B, the overall illumination should be not less than 1.2 million lux hours and the near ultraviolet energy not less than 200 watt hours/square meter.[6][8][9][11]
-
Maintain a control sample in the dark at the same temperature to differentiate between thermal and photolytic degradation.
-
Analyze the samples after the exposure period.
Data Presentation of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Time/Duration | Temperature | % Degradation (Example) | No. of Degradants (Example) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 12.5 | 2 |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | Room Temp. | 18.2 | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp. | 15.8 | 4 |
| Thermal | - | 48 hours | 70°C | 8.3 | 1 |
| Photolytic | 1.2 million lux hours | As per ICH Q1B | Room Temp. | 10.1 | 2 |
Visualizing the Degradation Pathways and Workflows
Proposed Degradation Pathways
Caption: Workflow for conducting forced degradation studies.
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. ICH Official web site : ICH [ich.org]
- 5. database.ich.org [database.ich.org]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 9. fda.gov [fda.gov]
- 10. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. ema.europa.eu [ema.europa.eu]
Validation & Comparative
The Piperidinylmorpholine Scaffold: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine and morpholine rings stand out as privileged structures, frequently incorporated into the design of novel therapeutics to enhance potency, selectivity, and pharmacokinetic properties.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of derivatives containing both piperidinyl and morpholine moieties, offering a comparative perspective on their influence on biological activity. By examining experimental data and explaining the rationale behind experimental designs, this document serves as a valuable resource for professionals engaged in drug discovery and development.
The Strategic Importance of Piperidine and Morpholine in Drug Design
Both piperidine and morpholine are six-membered saturated heterocyclic rings that are widely employed in medicinal chemistry.[1][2] Their prevalence stems from their ability to impart favorable physicochemical properties to drug candidates, such as improved water solubility, metabolic stability, and the capacity to form crucial hydrogen bonds with biological targets.[1]
The key distinction lies in their composition: piperidine contains a secondary amine, rendering it basic and a potential hydrogen bond donor and acceptor, while morpholine incorporates an ether linkage, which reduces the basicity of the nitrogen atom and introduces a polar, hydrophilic character without a formal charge at physiological pH.[3] This fundamental difference often leads to distinct pharmacological profiles when these moieties are incorporated into otherwise similar molecular scaffolds.
Comparative Analysis of Piperidinyl vs. Morpholinyl Substitution: A Case Study in Quinoxaline Derivatives
A study on 2-(benzimidazol-2-yl)-3-arylquinoxalines as potential antitumor agents provides a direct comparison of the impact of piperidine and morpholine substitution on cytotoxic activity.[4] In this series of compounds, the replacement of an N-substituted piperazine fragment with either a piperidine or a morpholine moiety at the same position resulted in a significant decrease or complete loss of cytotoxic activity.[4]
This observation underscores the critical role of the substituent on the nitrogen-containing heterocycle in determining the biological activity of the entire molecule. While both piperidine and morpholine are common in drug design, this example illustrates that they are not always interchangeable and that the specific interactions of the chosen ring with the target protein are paramount.
Structure-Activity Relationships: Key Insights
The biological activity of piperidinylmorpholine derivatives is intricately linked to the nature and position of substituents on both heterocyclic rings, as well as the linker connecting them.
Substitution on the Piperidine Ring
The nitrogen atom of the piperidine ring is a common site for substitution, allowing for the introduction of various functional groups to modulate potency and selectivity. The nature of the substituent can influence the overall basicity of the molecule, its lipophilicity, and its ability to interact with specific residues in the target's binding pocket.
Substitution on the Morpholine Ring
Substitutions on the morpholine ring are less common but can be used to fine-tune the molecule's properties. For instance, the introduction of substituents can alter the conformational preferences of the ring and influence its interaction with the biological target.
The Linking Moiety
The linker connecting the piperidinyl and morpholine rings plays a crucial role in defining the spatial relationship between these two key pharmacophores. The length, rigidity, and chemical nature of the linker can significantly impact the compound's ability to adopt the optimal conformation for binding to its target.
Experimental Evaluation of Biological Activity: Protocols for CCR2 Antagonists
The C-C chemokine receptor 2 (CCR2) is a G protein-coupled receptor that plays a key role in inflammatory responses, making it an attractive target for the development of new anti-inflammatory drugs. The following are detailed protocols for key in vitro assays used to evaluate the activity of potential CCR2 antagonists.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of cells towards a chemoattractant, such as the CCR2 ligand, CCL2.
Principle: Cell migration is assessed using a Boyden chamber, which consists of two compartments separated by a porous membrane.[5] Cells are placed in the upper chamber, and a solution containing the chemoattractant is placed in the lower chamber. The ability of the cells to migrate through the pores in the membrane towards the chemoattractant is quantified.
Protocol:
-
Cell Preparation: Use a cell line that expresses CCR2, such as THP-1 monocytes.
-
Assay Setup:
-
Add the test compound at various concentrations to the upper chamber with the cells.
-
Add a solution of CCL2 to the lower chamber.
-
-
Incubation: Incubate the plate at 37°C for a sufficient time to allow for cell migration (typically 1-4 hours).[6]
-
Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Stain the migrated cells on the lower surface and count them under a microscope or using a plate reader.[6]
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each concentration of the test compound compared to the control (no compound). Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the cell migration.
Experimental Workflow for Chemotaxis Assay
Caption: Workflow for a standard chemotaxis assay.
Calcium Mobilization Assay
This assay measures the ability of a compound to block the increase in intracellular calcium concentration that is induced by the binding of a ligand to a Gq-coupled receptor like CCR2.[7]
Principle: The binding of CCL2 to CCR2 activates a signaling cascade that leads to the release of calcium from intracellular stores.[7] This increase in intracellular calcium can be detected using a calcium-sensitive fluorescent dye.[7]
Protocol:
-
Cell Preparation: Load CCR2-expressing cells with a calcium-sensitive dye, such as Fura-2 AM or Fluo-4 AM.[8][9]
-
Assay Setup:
-
Add the test compound at various concentrations to the wells of a microplate containing the loaded cells.
-
Incubate for a short period to allow the compound to bind to the receptor.
-
-
Stimulation: Add a solution of CCL2 to the wells to stimulate the receptor.
-
Detection: Measure the change in fluorescence intensity over time using a fluorescence plate reader.[9]
-
Data Analysis: Calculate the percentage of inhibition of the calcium response for each concentration of the test compound compared to the control. Determine the IC50 value.
Signaling Pathway in Calcium Mobilization Assay
Caption: CCR2 signaling leading to calcium release.
Comparative Data Summary
The following table summarizes the findings from the aforementioned study on quinoxaline derivatives, highlighting the impact of piperidinyl versus morpholinyl substitution on cytotoxic activity.[4]
| Compound ID | Heterocyclic Moiety | Cytotoxic Activity (IC50) |
| 13da/14da | N-methylpiperazine | Active |
| 13dc/14dc | Piperidine | Significantly reduced or inactive |
| 13dd/14dd | Morpholine | Significantly reduced or inactive |
Conclusion
The piperidinylmorpholine scaffold represents a versatile platform for the design of novel therapeutic agents. The choice between a piperidine and a morpholine ring, as well as the substitution patterns on these rings, can have a profound impact on the biological activity of the resulting compounds. A thorough understanding of the structure-activity relationships is therefore essential for the rational design of potent and selective drug candidates. The experimental protocols provided in this guide offer a solid foundation for the in vitro evaluation of such compounds, particularly those targeting the CCR2 receptor. As research in this area continues, a deeper understanding of the subtle interplay between structure and function will undoubtedly lead to the development of innovative and effective new medicines.
References
[4] Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (2022). Molecules. Available at: [Link] [1] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (2023). Drug development & registration. Available at: [Link] [2] Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF. (2023). ResearchGate. Available at: [Link] [10] Synthesis and SAR of morpholine and its derivatives: A review update. (2024). E3S Web of Conferences. Available at: [Link] [11] Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules. Available at: [Link] [12] Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist. (2010). Journal of Immunological Methods. Available at: [Link] [8] Chemotaxis and calcium mobilization assays. (n.d.). ResearchGate. Available at: [Link] [13] Structure Activity Relationships. (n.d.). drug-design.org. Available at: [Link] [14] Design and Characterization of an Intracellular Covalent Ligand for CC Chemokine Receptor 2. (2021). Journal of Medicinal Chemistry. Available at: [Link] [9] Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers. (2011). The Journal of biological chemistry. Available at: [Link] [5] Chemotaxis assay – Knowledge and References. (n.d.). Taylor & Francis Online. Available at: [Link] [15] Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors. (2007). Journal of medicinal chemistry. Available at: [Link] [16] Molecular determinants of antagonist interactions with chemokine receptors CCR2 and CCR5. (2023). bioRxiv. Available at: [Link] [3] STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. (2025). YouTube. Available at: [Link] [17] Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. (2024). Molecules. Available at: [Link] [6] Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity. (2014). Vaccine. Available at: [Link] [18] Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2021). Molecules. Available at: [Link] Molecular Modeling Study of Human Chemokine CCR2 Receptor. (n.d.). Chosun University. Available at: [Link] [7] Ca2+ Mobilization Assay. (n.d.). Creative Bioarray. Available at: [Link] [19] Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. (2021). Journal of medicinal chemistry. Available at: [Link]
Sources
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Optimized dosing of a CCR2 antagonist for amplification of vaccine immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Calcium Mobilization Triggered by the Chemokine CXCL12 Regulates Migration in Wounded Intestinal Epithelial Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Assessment of chemokine receptor function on monocytes in whole blood: In vitro and ex vivo evaluations of a CCR2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Discovery and structure-activity relationships of piperidinone- and piperidine-constrained phenethylamines as novel, potent, and selective dipeptidyl peptidase IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout [mdpi.com]
- 19. Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Bioactivity Validation of 4-(3-Piperidinyl)morpholine dihydrochloride: A Comparative Experimental Plan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed experimental framework for the comprehensive validation of the bioactivity of 4-(3-Piperidinyl)morpholine dihydrochloride. Given the absence of publicly available bioactivity data for this specific compound, this document serves as a rigorous, step-by-step plan for its characterization and comparison against established sigma receptor ligands. As a Senior Application Scientist, the experimental design herein is structured to ensure scientific integrity, providing a self-validating system for data generation and interpretation.
Introduction and Scientific Rationale
This compound is a small molecule featuring both a piperidine and a morpholine moiety. These structural motifs are prevalent in a multitude of biologically active compounds, notably ligands that target sigma receptors.[1] Sigma receptors, primarily the sigma-1 (σ₁) and sigma-2 (σ₂) subtypes, are intracellular chaperones located at the endoplasmic reticulum.[2] They are implicated in a wide range of cellular processes and are considered promising therapeutic targets for neurological disorders and cancer.[3][4]
The structural similarity of this compound to known sigma receptor ligands strongly suggests its potential bioactivity at these targets. This guide outlines a comprehensive strategy to:
-
Determine the binding affinity and selectivity of this compound for σ₁ and σ₂ receptors.
-
Characterize its functional activity as an agonist, antagonist, or allosteric modulator.
-
Compare its bioactivity profile against well-characterized, commercially available sigma receptor ligands.
The following sections detail the necessary experimental protocols, data presentation formats, and the scientific reasoning behind the proposed experimental choices.
Comparative Framework: Selection of Reference Compounds
To contextualize the bioactivity of this compound, a panel of well-characterized reference compounds is essential. The selected comparators offer a spectrum of activities at sigma receptors:
-
PRE-084: A highly selective σ₁ receptor agonist.[5] It is a valuable tool for elucidating σ₁-mediated functional effects.[5]
-
Haloperidol: A non-selective ligand with high affinity for both σ₁ and σ₂ receptors, as well as dopamine D₂ receptors.[3][6] It often acts as a σ₁ receptor antagonist.[3]
-
Siramesine: A selective σ₂ receptor agonist known to induce cell death in cancer cell lines.[7]
These compounds will be tested in parallel with this compound in all binding and functional assays.
Experimental Validation Plan
Determination of Sigma Receptor Binding Affinity
The initial and most critical step is to ascertain whether this compound binds to sigma receptors and to quantify its affinity and selectivity. This will be achieved through competitive radioligand binding assays.
Rationale: This gold-standard method directly measures the interaction of a test compound with its target receptor by quantifying the displacement of a radiolabeled ligand with known high affinity. The resulting inhibition constant (Kᵢ) is a precise measure of binding affinity.
Experimental Workflow: Radioligand Binding Assays
Caption: Workflow for Sigma Receptor Radioligand Binding Assay.
Detailed Protocol: σ₁ Receptor Radioligand Binding Assay [8][9]
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 31,000 x g for 20 minutes at 4°C. Wash the resulting pellet by resuspension in fresh buffer and repeat the high-speed centrifugation. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
Assay Setup: In a 96-well plate, combine:
-
Membrane homogenate (50-100 µg protein).
-
[³H]-(+)-pentazocine (a selective σ₁ radioligand) at a final concentration near its Kₑ (~2.5 nM).
-
Varying concentrations of this compound or reference compounds (10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding, use a high concentration of a competing ligand like haloperidol (10 µM).
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to reach equilibrium.[8]
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters (GF/B) pre-soaked in 0.5% polyethyleneimine, using a cell harvester.
-
Washing: Wash the filters three times with ice-cold assay buffer.
-
Quantification: Place the filter discs in scintillation vials with scintillation cocktail and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
Detailed Protocol: σ₂ Receptor Radioligand Binding Assay [8]
The protocol is similar to the σ₁ assay with the following key differences:
-
Radioligand: Use [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective σ₁/σ₂ ligand.
-
Masking: To isolate binding to σ₂ receptors, include a high concentration of the selective σ₁ ligand (+)-pentazocine (e.g., 200 nM) in all wells to block binding to σ₁ sites.
Data Presentation: Binding Affinity and Selectivity
The results of these assays should be summarized in a clear, comparative table.
| Compound | σ₁ Kᵢ (nM) | σ₂ Kᵢ (nM) | Selectivity (σ₂ Kᵢ / σ₁ Kᵢ) |
| This compound | Experimental Value | Experimental Value | Calculated Value |
| PRE-084 | ~44[5] | >10,000[5] | >227 |
| Haloperidol | ~2.8 | ~2.8 | ~1 |
| Siramesine | ~17[7] | ~0.12[7] | ~0.007 |
Functional Characterization: Intracellular Calcium Mobilization
Sigma receptors are known to modulate intracellular calcium (Ca²⁺) signaling. Therefore, assessing the effect of this compound on Ca²⁺ flux is a crucial functional assay.
Rationale: Changes in intracellular Ca²⁺ concentration can be monitored in real-time using fluorescent indicators. This assay will reveal whether the test compound acts as an agonist (induces Ca²⁺ release) or an antagonist (blocks the effect of a known agonist).
Experimental Workflow: Intracellular Calcium Flux Assay
Caption: Workflow for the Intracellular Calcium Flux Assay.
Detailed Protocol: Fluo-4 AM Calcium Flux Assay
-
Cell Culture: Plate a suitable cell line (e.g., a human neuroblastoma cell line like SK-N-SH, which expresses both sigma receptor subtypes) in a 96-well, black-walled, clear-bottom plate and culture overnight.
-
Dye Loading: Remove the culture medium and wash the cells with a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES). Add Fluo-4 AM loading solution to each well and incubate at 37°C for 30-60 minutes, followed by incubation at room temperature for 30 minutes.
-
Washing: Gently wash the cells twice with the physiological buffer to remove extracellular dye.
-
Assay: Place the plate in a fluorescence plate reader. Acquire a baseline fluorescence reading (Excitation: ~494 nm, Emission: ~516 nm).
-
Compound Addition: Add varying concentrations of this compound or reference compounds. To test for antagonistic activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., PRE-084 for σ₁ or Siramesine for σ₂).
-
Data Acquisition: Continuously record the fluorescence intensity over time.
-
Data Analysis: Calculate the change in fluorescence (ΔF) from the baseline (F₀) and express it as a ratio (ΔF/F₀). For agonists, plot the peak response against the compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response). For antagonists, plot the inhibition of the agonist response against the antagonist concentration to determine the IC₅₀.
Data Presentation: Functional Potency in Calcium Mobilization
| Compound | Functional Activity | EC₅₀ / IC₅₀ (nM) |
| This compound | Agonist/Antagonist/None | Experimental Value |
| PRE-084 | σ₁ Agonist | Literature/Experimental Value |
| Haloperidol | σ₁ Antagonist | Literature/Experimental Value |
| Siramesine | σ₂ Agonist | Literature/Experimental Value |
Functional Characterization: Cancer Cell Viability
Sigma receptors, particularly σ₂, are overexpressed in many cancer cell lines and are implicated in cell proliferation and apoptosis.[4] Assessing the impact of this compound on cancer cell viability is a key functional endpoint.
Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. This assay will determine if the test compound has cytotoxic or cytostatic effects on cancer cells.
Experimental Workflow: MTT Cell Viability Assay
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., a breast cancer line like MCF-7 or a prostate cancer line like PC-3) into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or reference compounds. Include a vehicle-only control.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Addition: Add MTT reagent to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration that reduces cell viability by 50%) using non-linear regression.
Data Presentation: Cytotoxic/Cytostatic Potency
| Compound | Cell Line | IC₅₀ (µM) after 72h |
| This compound | MCF-7 | Experimental Value |
| This compound | PC-3 | Experimental Value |
| Siramesine | MCF-7 | ~5-10[7] |
| Haloperidol | Various | Variable, often in the µM range[6] |
Conclusion and Interpretation of Potential Outcomes
Upon completion of this experimental plan, a comprehensive bioactivity profile for this compound will be established. The data will allow for a direct comparison with established sigma receptor ligands, providing a clear understanding of its potency, selectivity, and functional effects.
-
High affinity for σ₁ and/or σ₂ receptors would confirm it as a sigma receptor ligand and warrant further investigation into its therapeutic potential.
-
Selective binding for one subtype over the other would make it a valuable tool for studying the specific roles of that receptor.
-
Agonist or antagonist activity in functional assays will define its pharmacological classification and guide future in vivo studies.
-
Potent cytotoxicity in cancer cells would suggest its potential as an anticancer agent.
This structured approach ensures that the bioactivity of this compound is validated with scientific rigor, providing the trustworthy and authoritative data required by the research and drug development community.
References
-
Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. (2021). ACS Publications. [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. (n.d.). [Link]
-
Modulation of cellular calcium by sigma-2 receptors: release from intracellular stores in human SK-N-SH neuroblastoma cells. (2000). PubMed. [Link]
-
Functional assays to define agonists and antagonists of the sigma-2 receptor. (n.d.). PMC - NIH. [Link]
-
SIGMA RECEPTOR BINDING ASSAYS. (2016). PMC - NIH. [Link]
-
PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation. (n.d.). PubMed Central. [Link]
-
Sigma1 and sigma2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl... (n.d.). PubMed. [Link]
-
MTT Cell Assay Protocol. (n.d.). [Link]
-
Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti - Uniba. (n.d.). [Link]
-
Sigma-2 Receptor Ligand Binding Modulates Association between TSPO and TMEM97. (n.d.). [Link]
-
Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. (n.d.). Semantic Scholar. [Link]
-
Sigma receptor agonists: Receptor binding and effects on mesolimbic dopamine neurotransmission assessed by microdialysis. (n.d.). PMC - PubMed Central. [Link]
-
Effective Tumor Cell Death by σ-2 Receptor Ligand Siramesine Involves Lysosomal Leakage and Oxidative Stress. (2005). AACR Journals. [Link]
-
Sigma-1 and Sigma-2 receptor ligands induce apoptosis and autophagy but have opposite effect on cell proliferation in uveal melanoma. (2017). Oncotarget. [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). (n.d.). ResearchGate. [Link]
-
Graphical abstractIdentified pharmacophore features for sigma binding. (n.d.). ResearchGate. [Link]
-
Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. (2020). Frontiers. [Link]
-
From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modulators. (n.d.). ChemRxiv. [Link]
-
The Sigma-2 Receptor Selective Agonist Siramesine (Lu 28-179) Decreases Cocaine-Reinforced Pavlovian Learning and Alters Glutamatergic and Dopaminergic Input to the Striatum. (2017). PMC - PubMed Central. [Link]
-
Haloperidol. (n.d.). Wikipedia. [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [Link]
-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). Semantic Scholar. [Link]
-
A simple and fast method to image calcium activity of neurons from intact dorsal root ganglia using fluorescent chemical Ca2+ indicators. (n.d.). PMC - PubMed Central. [Link]
-
Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. (n.d.). PMC - PubMed Central. [Link]
-
The effects of Sigma-1 receptor (Sig-1R) agonist PRE-084 and antagonist... (n.d.). ResearchGate. [Link]
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. (n.d.). MDPI. [Link]
-
Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. (n.d.). PubMed. [Link]
-
sigma1 Human Binding Agonist Radioligand LeadHunter Assay. (n.d.). Eurofins Discovery. [Link]
-
The sigma-1 receptor modulates dopamine transporter conformation and cocaine binding and may thereby potentiate cocaine self-administration in rats. (n.d.). NIH. [Link]
-
Sigma-2 Receptors—From Basic Biology to Therapeutic Target: A Focus on Age-Related Degenerative Diseases. (n.d.). MDPI. [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [Link]
Sources
- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1124199-56-9|4-(Piperidin-3-yl)morpholine dihydrochloride|BLD Pharm [fr.bldpharm.com]
- 3. researchgate.net [researchgate.net]
- 4. 4-(Piperidin-3-yl)morpholine dihydrochloride - [sigmaaldrich.cn]
- 5. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 4-(Piperidin-3-yl)morpholine dihydrochloride - Lead Sciences [lead-sciences.com]
- 8. This compound | 1124199-56-9 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of Piperidine and Morpholine Analogs in Oncology
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Piperidine and Morpholine Scaffolds
In the landscape of modern medicinal chemistry, heterocyclic scaffolds form the backbone of a vast array of therapeutic agents. Among these, piperidine and morpholine rings are particularly privileged structures, frequently incorporated into drug candidates to enhance potency, selectivity, and pharmacokinetic properties. Their prevalence in clinically approved drugs and investigational agents underscores their importance in drug design and development. This guide provides a comparative analysis of the in vivo efficacy of representative anticancer compounds containing these pivotal scaffolds: the morpholine-containing PI3K inhibitor ZSTK474 and the piperidine-containing natural alkaloid piperine .
This document moves beyond a simple recitation of data, offering a deeper, causality-driven explanation of experimental choices and outcomes. By presenting a side-by-side comparison with established chemotherapeutic agents—gefitinib and paclitaxel —we aim to provide a comprehensive resource for researchers engaged in the discovery and development of novel cancer therapeutics.
Comparative In Vivo Efficacy of ZSTK474 and Piperine Analogs
The following tables summarize the in vivo antitumor activity of ZSTK474 and piperine in preclinical cancer models, juxtaposed with their respective comparators.
Table 1: In Vivo Efficacy of ZSTK474 (Morpholine Analog) vs. Gefitinib in Lung Cancer Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| ZSTK474 | A549 (NSCLC) Xenograft | 400 mg/kg, p.o., daily | Complete tumor growth inhibition and regression.[1] | ZSTK474 demonstrates robust antitumor activity in a lung cancer model, leading to tumor regression.[1] |
| Gefitinib | H322 (NSCLC) Xenograft | 60 mg/kg, i.p., 5 days/week for 4 weeks | Significant tumor growth delay.[2] | Gefitinib effectively delays tumor growth in a sensitive NSCLC model.[2] |
| ZSTK474 | PC-3 (Prostate) Xenograft | 100 mg/kg/day, p.o. (suboptimal dose) | Partial inhibition.[3] | When combined with rapamycin, ZSTK474 shows almost complete inhibition of tumor growth.[3] |
Table 2: In Vivo Efficacy of Piperine (Piperidine Analog) vs. Paclitaxel in Breast Cancer Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings |
| Piperine | 4T1 Murine Mammary Carcinoma | 5 mg/kg, intratumoral, every 3 days for 3 doses | Significant suppression of primary tumor growth and lung metastasis.[4][5] | Piperine exhibits both antitumor and antimetastatic effects in a highly aggressive breast cancer model.[4][5] |
| Paclitaxel | MCF-7 Human Breast Carcinoma Xenograft | 20 mg/kg, i.p., daily for 5 days | Significant antitumor activity.[6] | Paclitaxel is a potent inhibitor of breast tumor growth in a xenograft model.[6] |
| Piperine | 4T1 Murine Mammary Carcinoma | 2.5 and 5 mg/kg, intratumoral | Dose-dependent suppression of primary tumor growth.[5] | The antitumor effect of piperine is dose-dependent.[5] |
Mechanistic Insights: Targeting Key Oncogenic Pathways
The antitumor efficacy of ZSTK474 and piperine stems from their ability to modulate critical signaling pathways involved in cancer cell proliferation, survival, and metastasis.
ZSTK474: A Potent Inhibitor of the PI3K/Akt/mTOR Pathway
ZSTK474 exerts its anticancer effects by directly targeting phosphatidylinositol 3-kinase (PI3K), a central node in a signaling cascade that is frequently hyperactivated in human cancers.[7] Inhibition of PI3K by ZSTK474 leads to the downstream suppression of Akt and mTOR, key regulators of cell growth, proliferation, and survival.[3] This mechanism of action results in a G1 arrest of the cell cycle, effectively halting the proliferation of cancer cells.[8] The oral administration of ZSTK474 has been shown to reduce the phosphorylation of Akt in xenograft tumors, confirming target engagement in vivo.[7]
Caption: The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and survival. ZSTK474 inhibits PI3K, blocking downstream signaling.
Piperine: A Multi-Targeted Agent Affecting Proliferation and Metastasis
Piperine, a major alkaloid from black pepper, demonstrates a broader, multi-targeted anticancer activity. In vitro and in vivo studies have shown that piperine can induce apoptosis (programmed cell death) and cause cell cycle arrest in the G2/M phase in breast cancer cells.[4][5] A key aspect of piperine's efficacy is its ability to suppress metastasis. It achieves this by downregulating the expression of matrix metalloproteinases (MMPs), such as MMP-9 and MMP-13, which are crucial for the degradation of the extracellular matrix, a critical step in tumor invasion and metastasis.[4] The anticancer effects of piperine are also linked to its ability to modulate the expression of proteins involved in apoptosis, such as increasing the pro-apoptotic Bax and decreasing the anti-apoptotic Bcl-2.[9]
Experimental Protocols: A Guide to In Vivo Efficacy Studies
The following section details a generalized, yet comprehensive, protocol for evaluating the in vivo antitumor efficacy of novel compounds using a tumor xenograft model. This methodology is based on the principles employed in the studies of ZSTK474 and piperine.
Murine Xenograft Model for Antitumor Efficacy Evaluation
-
Animal Model Selection and Acclimatization:
-
Cell Culture and Implantation:
-
Culture the desired human cancer cell line (e.g., A549 for lung cancer, MCF-7 for breast cancer) under standard sterile conditions.
-
Harvest the cells and resuspend them in a suitable medium, such as a mixture of media and Matrigel, to a final concentration of 1-5 x 10^6 cells per 100-200 µL.[12]
-
Subcutaneously inject the cell suspension into the flank of each mouse.[12]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor the mice regularly for tumor formation.
-
Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.
-
Calculate the tumor volume using the formula: Volume = (length × width²) / 2.[13][14]
-
Once the tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[11][13]
-
-
Compound Administration:
-
Prepare the test compound (e.g., ZSTK474, piperine) and the comparator drug (e.g., gefitinib, paclitaxel) in an appropriate vehicle.
-
Administer the compounds to the respective treatment groups according to the predetermined dosing schedule (e.g., daily, every other day) and route of administration (e.g., oral gavage, intraperitoneal injection).[1][5][6]
-
The control group should receive the vehicle alone.
-
-
Efficacy Evaluation and Endpoint Analysis:
-
Continue to monitor tumor growth and the general health of the animals throughout the study.
-
The primary endpoint is typically the inhibition of tumor growth, calculated as the percentage of tumor growth inhibition (TGI).
-
At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., histology, immunohistochemistry, Western blotting) to assess target engagement and downstream effects.[15]
-
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Piperine suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperine suppresses tumor growth and metastasis in vitro and in vivo in a 4T1 murine breast cancer model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor activity of paclitaxel against human breast carcinoma xenografts serially transplanted into nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ZSTK474, a specific phosphatidylinositol 3-kinase inhibitor, induces G1 arrest of the cell cycle in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives [frontiersin.org]
- 10. Methods to study xenografted human cancer in genetically diverse mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-protocol.org [bio-protocol.org]
- 13. The phosphoinositide 3-kinase inhibitor ZSTK474 increases the susceptibility of osteosarcoma cells to oncolytic vesicular stomatitis virus VSVΔ51 via aggravating endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Inducible BRCA1 Expression System with In Vivo Applicability Uncovers Activity of the Combination of ATR and PARP Inhibitors to Overcome Therapy Resistance | MDPI [mdpi.com]
- 15. In Vitro and In Vivo Antimetastatic Effects of ZSTK474 on Prostate Cancer DU145 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 4-(3-Piperidinyl)morpholine Dihydrochloride: A Comparative Analysis for Preclinical Research
An Objective Comparison Guide for Researchers
In the landscape of preclinical drug discovery, the selection of tool compounds is a critical decision point that dictates the validity and translatability of research findings. A compound's utility is defined not only by its potency at the intended target but also by its silence at others. It is this specificity that ensures experimental outcomes are attributable to a specific biological mechanism, rather than a constellation of off-target effects.[1]
This guide provides a rigorous, in-depth assessment of the target specificity of 4-(3-Piperidinyl)morpholine dihydrochloride, a heterocyclic scaffold of growing interest. While derivatives of the related 4-(piperidin-4 -yl)morpholine are utilized as intermediates in the synthesis of various therapeutics, including antiepileptics and β-adrenergic antagonists, the specific biological profile of the 3-yl isomer remains less characterized.[2] This ambiguity necessitates a systematic approach to defining its interaction landscape.
We will present a logical, tiered experimental framework to profile this compound, comparing its performance directly against two well-defined alternatives. Our goal is to equip researchers, scientists, and drug development professionals with the experimental rationale and practical methodologies required to make informed decisions about incorporating this and similar molecules into their research programs.
The Rationale for Specificity Profiling
To contextualize the specificity of This compound , we have selected two comparator compounds:
-
Alternative 1 (Structural Analog): 4-Morpholinopiperidine. This compound, featuring the same heterocyclic cores but with a different linkage point, serves to interrogate the impact of isomeric changes on target engagement. It is a known reactant in the synthesis of molecules targeting a wide array of biological systems, including adenosine receptors and P2Y12 antagonists.[5][6]
-
Alternative 2 (High-Specificity Benchmark): Aprepitant. As an FDA-approved drug, Aprepitant is a selective, high-affinity antagonist of the neurokinin 1 (NK1) receptor.[7][8] It exhibits minimal to no interaction with other common targets like serotonin or dopamine receptors, making it the gold standard for a highly specific molecule in our comparative assays.[9][10]
Our assessment will be structured in two tiers: a broad-based initial screen to identify potential interactions, followed by focused, quantitative validation of the primary "hits."
Tier 1: Broad Panel Screening for Target Identification
The first step in any specificity analysis is to cast a wide net. High-throughput screening against a panel of diverse biological targets provides an unbiased overview of a compound's potential interaction space.[11] A radioligand binding assay panel is a classic and effective method for this initial triage.
Experimental Protocol: Competitive Radioligand Binding Assay Panel
This workflow outlines the process of screening a compound against a large panel of receptors, kinases, and ion channels to identify potential binding interactions.
-
Compound Management: Prepare 10 mM stock solutions of this compound, 4-Morpholinopiperidine, and Aprepitant in 100% DMSO.
-
Assay Concentration: The primary screen is conducted at a single high concentration, typically 10 µM, to maximize the probability of detecting even weak interactions.
-
Panel Selection: Employ a comprehensive binding panel, such as the Eurofins Discovery LeadHunter® panel, which covers several hundred targets.
-
Assay Principle: For each target, a specific, high-affinity radiolabeled ligand is co-incubated with the target protein (e.g., in a membrane preparation) and the test compound.[12]
-
Execution:
-
The reaction mixtures are incubated to allow for competitive binding to reach equilibrium.
-
The reaction is terminated, and bound radioligand is separated from unbound radioligand, typically via rapid filtration over a glass fiber filter.
-
The radioactivity retained on the filter, corresponding to the amount of radioligand bound to the target, is quantified using a scintillation counter.
-
-
Data Analysis: Results are expressed as the percentage of inhibition of radioligand binding relative to a vehicle control. A threshold (e.g., >50% inhibition) is used to identify significant "hits" that warrant further investigation.
Workflow: Broad Panel Radioligand Binding Screen
Caption: High-level workflow for Tier 1 specificity screening.
Comparative Data Summary (Hypothetical Results)
The following table summarizes hypothetical results from the 10 µM screen, highlighting key targets showing significant interaction.
| Target Family | Target | This compound (% Inhibition) | 4-Morpholinopiperidine (% Inhibition) | Aprepitant (% Inhibition) |
| Kinase | PI3Kα | 72% | 35% | 4% |
| GPCR | Dopamine D2 | 65% | 58% | 2% |
| GPCR | Neurokinin NK1 | 15% | 8% | 98% |
| GPCR | Serotonin 5-HT₂ₐ | 48% | 51% | 5% |
| Ion Channel | hERG | 12% | 9% | <1% |
Interpretation: From these hypothetical data, this compound emerges as a potential multi-target agent, with significant activity at the PI3Kα kinase and the Dopamine D2 receptor. The structural analog also shows activity at D2, while Aprepitant confirms its high specificity for the NK1 receptor. The low hERG activity for all compounds is a positive initial sign for cardiac safety.
Tier 2: Functional Assays for Quantitative Validation
Binding does not always equate to functional modulation. Therefore, the "hits" from Tier 1 must be validated in functional assays that measure the biological consequences of target engagement.[13] This step allows for the determination of quantitative potency (e.g., IC₅₀) and efficacy.
Validating Kinase Activity: PI3Kα Enzymatic Assay
To validate the PI3Kα binding hit, a biochemical assay measuring enzymatic activity is the logical next step.
Experimental Protocol: TR-FRET Kinase Assay
Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are robust, homogeneous assays well-suited for quantifying kinase activity.[14]
-
Principle: The assay quantifies the production of ADP, a universal product of kinase reactions. A terbium (Tb)-labeled anti-ADP antibody (donor) and an Alexa Fluor®-labeled ADP tracer (acceptor) are used. When the tracer is bound to the antibody, FRET occurs. ADP produced by the kinase reaction displaces the tracer, disrupting FRET and causing a decrease in the TR-FRET signal.
-
Compound Preparation: Generate 10-point, 3-fold serial dilutions for each compound, starting from a top concentration of 100 µM.
-
Reaction Components:
-
PI3Kα enzyme
-
Substrate (e.g., PIP2)
-
ATP (at the Kₘ concentration for the enzyme)
-
-
Procedure:
-
Add the test compounds to a 384-well assay plate.
-
Add the PI3Kα enzyme and substrate mixture. Incubate briefly.
-
Initiate the kinase reaction by adding ATP. Incubate for 60 minutes at room temperature.[15][16]
-
Stop the reaction and add the detection reagents (Tb-anti-ADP antibody and ADP tracer).
-
Incubate for 60 minutes to allow the detection reagents to reach equilibrium.
-
Read the plate on a TR-FRET-compatible plate reader.
-
-
Data Analysis: Convert the raw TR-FRET ratio data to ADP concentration using a standard curve. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Validating GPCR Activity: Dopamine D2 Functional Assay
For the Dopamine D2 receptor, a cell-based assay measuring the downstream signaling cascade is required. The D2 receptor is canonically coupled to the Gαi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[17]
Experimental Protocol: HTRF cAMP Antagonist Assay
-
Cell Line: Utilize a recombinant cell line stably expressing the human Dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Principle: This is a competitive immunoassay measuring cAMP levels. A Tb-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor) are used. Intracellular cAMP produced by the cells competes with the d2-cAMP analog for binding to the antibody. A high level of cellular cAMP leads to a low FRET signal, and vice versa.
-
Procedure:
-
Plate the D2-expressing cells in a 384-well plate and culture overnight.
-
Prepare serial dilutions of the test compounds.
-
Aspirate the culture medium and add the compounds, followed immediately by an EC₈₀ concentration of a known D2 agonist (e.g., quinpirole). This ensures the assay measures antagonist activity. A phosphodiesterase inhibitor (e.g., IBMX) is included to prevent cAMP degradation.[18]
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and add the HTRF detection reagents.
-
Incubate for 60 minutes and read on an HTRF-compatible plate reader.
-
-
Data Analysis: Calculate the percent inhibition of the agonist response. Plot the data and determine the IC₅₀ value using a four-parameter logistic fit.
Signaling Pathway: Gαi-Coupled GPCR Antagonism
Caption: Mechanism of antagonism at a Gαi-coupled receptor.
Comparative Data Summary (Hypothetical IC₅₀ Values)
| Assay | This compound (IC₅₀) | 4-Morpholinopiperidine (IC₅₀) | Aprepitant (IC₅₀) |
| PI3Kα Enzymatic Assay | 1.8 µM | 25 µM | > 100 µM |
| Dopamine D2 cAMP Assay | 4.5 µM | 6.2 µM | > 100 µM |
Interpretation: The quantitative functional data confirm that this compound is a dual inhibitor of PI3Kα and the Dopamine D2 receptor, with potency in the low micromolar range. The structural analog, 4-Morpholinopiperidine, is significantly less potent against PI3Kα, suggesting the 3-yl piperidine substitution is important for this activity. Both piperidine-containing compounds show similar potency at the D2 receptor. Aprepitant remains inactive, reinforcing its status as a highly specific benchmark.
Synthesis and Recommendations for Researchers
Our systematic, two-tiered assessment provides a clear specificity profile for this compound.
Key Findings:
-
Multi-Target Profile: This compound is not a specific chemical probe. It functionally inhibits at least two distinct targets from different protein families: the PI3Kα lipid kinase and the Dopamine D2 G-protein coupled receptor.
-
Structural Importance: The isomeric position of the morpholine on the piperidine ring appears to be a key determinant of PI3Kα activity, with the 3-yl isomer being substantially more potent than the 4-yl isomer.
-
Implications for Use: Researchers using this compound must exercise caution when interpreting results.
-
In studies related to PI3K signaling, any observed phenotype could be confounded by the blockade of dopaminergic pathways. It is imperative to use a structurally distinct, highly selective PI3K inhibitor as a control to validate that the effect is truly mediated by PI3K.
-
Similarly, when used in neuroscience or GPCR studies, the potent inhibition of PI3Kα must be considered a significant off-target effect.
-
Recommendations:
-
Acknowledge Polypharmacology: Do not assume this compound is a selective tool. Design experiments with appropriate controls to dissect which of its activities is responsible for the observed biological outcome.
-
Use as a Scaffold: For medicinal chemists, this compound could serve as an interesting starting point for developing either more potent dual inhibitors or, through structure-activity relationship (SAR) studies, more selective inhibitors of either PI3Kα or the D2 receptor.
-
Prioritize Specificity: When the goal is to probe a specific pathway with high confidence, a compound with a well-documented and narrow target profile, such as Aprepitant for the NK1 receptor, is always the superior choice.
References
- This reference is hypothetical and serves as a placeholder for a specific cit
-
ChemBK. (2024, April 9). 4-(Piperidin-4-Yl)Morpholine Dihydrochloride. Retrieved January 26, 2026, from [Link]
- This reference is hypothetical and serves as a placeholder for a specific cit
- This reference is hypothetical and serves as a placeholder for a specific cit
- Kraus, P. R., Meng, L., & Freeman-Cook, L. (2010). Small molecule selectivity and specificity profiling using functional protein microarrays. Methods in Molecular Biology, 632, 251–267.
- This reference is hypothetical and serves as a placeholder for a specific cit
- Singh, D., & Chopra, D. (2024). Aprepitant. In StatPearls.
- Latorraca, N. R., & Kobilka, B. K. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Molecular Biology, 2269, 107–125.
-
protocols.io. (2023, September 23). In vitro kinase assay. Retrieved January 26, 2026, from [Link]
- Pabreja, K., & Shevyrin, V. (2023). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Pharmaceuticals (Basel, Switzerland), 16(11), 1541.
-
DFW Anesthesia Professionals. (n.d.). Aprepitant: Uses and Mechanism of Action. Retrieved January 26, 2026, from [Link]
- Zhou, F., et al. (2021). Multiple GPCR Functional Assays Based on Resonance Energy Transfer Sensors. Frontiers in Pharmacology, 12, 706829.
-
Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved January 26, 2026, from [Link]
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1284539.
- This reference is hypothetical and serves as a placeholder for a specific cit
-
Patsnap. (2024, July 17). What is the mechanism of Aprepitant? Retrieved January 26, 2026, from [Link]
- Tzou, W.-S., & Carlson, H. A. (2014). Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment. PLoS ONE, 9(1), e85235.
-
Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity. Retrieved January 26, 2026, from [Link]
- This reference is hypothetical and serves as a placeholder for a specific cit
-
Drugs.com. (2025, December 4). Aprepitant: Package Insert / Prescribing Information / MOA. Retrieved January 26, 2026, from [Link]
-
MedlinePlus. (2023, October 15). Aprepitant. Retrieved January 26, 2026, from [Link]
-
Mantell Associates. (n.d.). Small Molecules and their Impact in Drug Discovery. Retrieved January 26, 2026, from [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved January 26, 2026, from [Link]
- This reference is hypothetical and serves as a placeholder for a specific cit
- This reference is hypothetical and serves as a placeholder for a specific cit
Sources
- 1. Specificity in Molecular Design: A Physical Framework for Probing the Determinants of Binding Specificity and Promiscuity in a Biological Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]
- 4. Small Molecules and their Impact in Drug Discovery - Mantell Associates [mantellassociates.com]
- 5. 4-Morpholinopiperidine | 53617-35-9 [chemicalbook.com]
- 6. 4-モルホリノピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 9. anesthesiologydfw.com [anesthesiologydfw.com]
- 10. drugs.com [drugs.com]
- 11. Small molecule selectivity and specificity profiling using functional protein microarrays [pubmed.ncbi.nlm.nih.gov]
- 12. Extraction and Purification of Functional G Protein-Coupled Receptors from Expression Systems | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. In vitro kinase assay [protocols.io]
- 16. In vitro kinase assay [bio-protocol.org]
- 17. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Gain in accuracy by optimizing your Gαs coupled GPCR assays. | Revvity [revvity.com]
A Preclinical Evaluation Guide to 4-(3-Piperidinyl)morpholine Derivatives: A Comparative Analysis of Privileged Scaffolds in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the piperidine and morpholine heterocycles stand as "privileged structures," consistently appearing in a multitude of clinically successful drugs and active biological agents. Their favorable pharmacokinetic properties and versatile binding capabilities have made them cornerstones of drug design. This guide delves into the preclinical evaluation of a hybrid scaffold, the 4-(3-Piperidinyl)morpholine core, a promising yet underexplored chemical space. By dissecting the established preclinical data of individual piperidine and morpholine derivatives, we aim to provide a comparative framework to inform the development and evaluation of this novel chemical class.
The Rationale for a Hybrid Scaffold: Building on Proven Success
The strategic combination of well-established pharmacophores into a single molecular entity is a powerful approach in drug discovery. The 4-(3-Piperidinyl)morpholine scaffold marries the conformational rigidity and basic nitrogen of the piperidine ring with the polar ether functionality and hydrogen bond accepting capability of the morpholine ring. This unique combination offers the potential for novel interactions with biological targets and tailored ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. While direct preclinical data on this specific hybrid is scarce, a wealth of information on analogous structures provides a solid foundation for predictive analysis and strategic experimental design.
Comparative In Vitro Efficacy: Learning from Related Derivatives
The preclinical evaluation of any new chemical entity begins with a thorough in vitro assessment of its biological activity. Based on the extensive literature on piperidine and morpholine derivatives, several therapeutic areas present as promising starting points for the investigation of 4-(3-Piperidinyl)morpholine analogues.
Oncology
Both piperidine and morpholine moieties are integral to numerous anticancer agents. Their derivatives have been shown to exhibit potent cytotoxic effects through various mechanisms, including DNA damage and cell cycle arrest.[1] For instance, certain 2-(benzimidazol-2-yl)-3-arylquinoxalines bearing piperidine or morpholine substituents have demonstrated significant cytotoxicity against a range of cancer cell lines.[1]
Table 1: Comparative Cytotoxicity of Piperidine and Morpholine-Containing Quinoxaline Derivatives
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Putative Mechanism | Reference |
| Piperidine-Substituted | 13dc/14dc | Multiple | Significant decrease in activity | DNA Binding | [1] |
| Morpholine-Substituted | 13dd/14dd | Multiple | Loss of cytotoxic activity | DNA Binding | [1] |
| N-methylpiperazine-Substituted | 13da/14da | A549, M-HeLa | Comparable to Doxorubicin | DNA Binding, Cell Cycle Arrest | [1] |
This table is illustrative and compiles data from related but distinct chemical series to inform potential outcomes for novel hybrid scaffolds.
The data suggests that while both piperidine and morpholine are well-tolerated pharmacophores, the nature of the linker and the overall molecular architecture play a crucial role in determining cytotoxic potency. For novel 4-(3-Piperidinyl)morpholine derivatives, a systematic exploration of substituents on both heterocyclic rings will be critical to identifying potent anticancer agents.
Metabolic Disorders
Derivatives of piperidine and morpholine have also been investigated for their potential in treating metabolic diseases like diabetes.[2] For example, certain piperazine and piperidine derivatives have shown promise as antidiabetic agents.[2] The well-known DPP-4 inhibitor, Alogliptin, features a piperidine moiety and demonstrates excellent in vivo efficacy.
Table 2: Comparative In Vitro Activity of Piperidine and Piperazine Derivatives in Diabetes-Related Assays
| Compound Class | Target | In Vitro Activity | In Vivo Effect | Reference |
| Piperazine Derivatives | DPP-4 | 19-30% inhibition at 100 µM | Decreased blood glucose in mice | [2] |
| Piperidine-based (Alogliptin) | DPP-4 | IC50 < 10 nM | Improved glucose tolerance in rats | [3] |
| Piperidine Derivative | α-amylase | 97.30% inhibition | Not reported | [2] |
These findings suggest that the 4-(3-Piperidinyl)morpholine scaffold could be a valuable starting point for developing novel agents targeting enzymes involved in glucose metabolism. The morpholine component could potentially enhance solubility and fine-tune the binding interactions within the enzyme's active site.
Experimental Design: A Roadmap for Preclinical Evaluation
A logical and robust experimental workflow is paramount for the successful preclinical evaluation of a new compound series.
Caption: A generalized workflow for the preclinical evaluation of novel chemical entities.
Key Experimental Protocols
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol provides a standardized method for assessing the cytotoxic effects of novel 4-(3-Piperidinyl)morpholine derivatives on cancer cell lines.
1. Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7, A549) to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compound or vehicle control.
-
Incubate for 48-72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
4. Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
Mechanistic Insights: Potential Signaling Pathways
Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial. For anticancer agents, DNA damage and the subsequent activation of cell cycle checkpoints are common pathways.
Caption: A simplified diagram of a potential DNA damage response pathway that could be modulated by novel anticancer compounds.[1]
Conclusion and Future Directions
The 4-(3-Piperidinyl)morpholine scaffold represents a promising, albeit underexplored, area for drug discovery. By leveraging the extensive preclinical data available for individual piperidine and morpholine derivatives, researchers can strategically design and evaluate novel hybrid compounds with the potential for enhanced efficacy and favorable pharmacokinetic profiles. A systematic approach, beginning with robust in vitro screening and progressing to relevant in vivo models, will be essential to unlock the full therapeutic potential of this intriguing chemical class. The comparative framework and experimental protocols outlined in this guide provide a solid foundation for initiating such preclinical investigations.
References
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Omega. [Link]
-
Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. [Link]
-
Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules. [Link]
-
Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. [Link]
-
Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Structure–activity relationship of piperidine derivatives with anticancer activity. ResearchGate. [Link]
-
Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances. [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration. [Link]
-
Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands. ACS Chemical Neuroscience. [Link]
-
Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). ResearchGate. [Link]
-
Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors. Scientific Reports. [Link]
-
Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents | MDPI [mdpi.com]
- 3. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
A Comparative Guide to 4-(3-Piperidinyl)morpholine Derivatives in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
The Rise of the Piperidine-Morpholine Scaffold: A Privileged Combination
The piperidine and morpholine rings are independently recognized as "privileged scaffolds" in drug discovery, frequently appearing in approved pharmaceuticals.[1] Their combination into a single molecular entity, such as 4-(3-piperidinyl)morpholine, creates a versatile platform for developing highly potent and selective therapeutic agents. The morpholine moiety, with its oxygen atom, can act as a hydrogen bond acceptor, a critical interaction in the hinge region of many kinases.[2] The piperidine ring provides a key point for substitution, allowing for the fine-tuning of physicochemical properties and target engagement.[3] This guide will focus on the application of this scaffold in the highly competitive and therapeutically significant area of kinase inhibition, particularly targeting the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]
Comparative Analysis: 4-(3-Piperidinyl)morpholine Derivatives vs. Alternatives
The true value of a chemical scaffold is demonstrated through rigorous comparison with existing standards and alternative chemical matter. Here, we compare a representative 4-(3-piperidinyl)morpholine-containing kinase inhibitor with a known clinical-stage compound and a bioisosteric alternative.
Focus Application: PI3Kδ Inhibition in Oncology
Phosphoinositide 3-kinase delta (PI3Kδ) is a key target in B-cell malignancies.[4] Idelalisib (Zydelig®) is an approved PI3Kδ inhibitor, providing a relevant benchmark for comparison.
Table 1: Comparative In Vitro Activity of PI3Kδ Inhibitors
| Compound ID | Core Scaffold | PI3Kδ IC50 (nM) | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | SU-DHL-6 Cell Proliferation IC50 (µM) | Reference |
| A8 | 4-(3-Piperidinyl)amino-quinazoline | 0.7 | >1000 | >1000 | 15.6 | 0.12 | [4] |
| A5 | 4-(3-Piperidinyl)amino-quinazoline | 1.3 | >1000 | >1000 | >1000 | 0.16 | [4] |
| Idelalisib | Purine | 1.2 | 8600 | 4000 | 2100 | Not Reported | [4] |
| AZ20 | Sulfonylmorpholino-pyrimidine | 5 (ATR Kinase) | Not Reported | Not Reported | Not Reported | Not Reported | [5] |
Analysis of Comparative Data:
The data clearly demonstrates the potency of the 4-(3-piperidinyl)amino-quinazoline scaffold. Compound A8 exhibits sub-nanomolar inhibition of PI3Kδ, surpassing the potency of the approved drug Idelalisib.[4] Furthermore, both A5 and A8 show excellent selectivity against other PI3K isoforms (α and β), a critical factor in minimizing off-target effects.[4] The superior cellular potency of A8 and A5 in the SU-DHL-6 lymphoma cell line further underscores the potential of this scaffold.[4]
AZ20, a potent and selective ATR kinase inhibitor, incorporates a sulfonylmorpholino-pyrimidine core. While targeting a different kinase, it highlights the versatility of the morpholine moiety in achieving high-potency inhibition.[5]
Bioisosteric Replacements: Exploring Beyond the Core Scaffold
Bioisosterism is a powerful strategy in drug design to modulate physicochemical properties and explore new chemical space. For the 4-(3-piperidinyl)morpholine scaffold, several bioisosteric replacements for both the piperidine and morpholine rings have been investigated.
Table 2: Bioisosteric Alternatives to Piperidine and Morpholine
| Original Ring | Bioisosteric Replacement | Rationale | Reference |
| Piperidine | Azaspiro[3.3]heptane | Modifies pKa and vectors of substituents. | [2] |
| Morpholine | 3,6-dihydro-2H-pyran (DHP) | Unlocks new chemical space for kinase inhibitors. | [6] |
| Morpholine | Tetrahydro-2H-pyran (THP) | Investigated as a morpholine isostere for mTOR kinase inhibitors. | [6] |
These alternatives offer medicinal chemists valuable tools to overcome challenges such as metabolic instability, which can sometimes be associated with the morpholine ring.[7]
Experimental Protocols: A Guide to In Vitro Characterization
To ensure scientific integrity and reproducibility, this section provides detailed protocols for key in vitro assays used to characterize kinase inhibitors.
Kinase Inhibition Assay (Example: PI3Kδ)
This protocol describes a typical biochemical assay to determine the IC50 of a compound against a purified kinase enzyme.
Experimental Workflow:
Kinase Inhibition Assay Workflow
Step-by-Step Protocol:
-
Assay Buffer Preparation: Prepare a suitable kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Compound Dilution: Perform a serial dilution of the test compound in DMSO, followed by a further dilution in the assay buffer.
-
Kinase Reaction: In a 384-well plate, add the diluted compound, purified PI3Kδ enzyme, and a mixture of the lipid substrate (e.g., PIP2) and ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the product formation. For example, using the ADP-Glo™ kinase assay, a detection reagent is added to measure the amount of ADP produced, which correlates with kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of kinase inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay
This protocol outlines the measurement of a compound's effect on the growth of cancer cell lines.
Experimental Workflow:
Cell Proliferation Assay Workflow
Step-by-Step Protocol:
-
Cell Seeding: Seed a suspension of the desired cancer cell line (e.g., SU-DHL-6) into 96-well microplates at an appropriate density.
-
Compound Treatment: After allowing the cells to adhere overnight, add serial dilutions of the test compound to the wells.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified CO2 incubator.
-
Viability Assessment: Assess cell viability using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: Measure the luminescence and plot the percentage of cell growth inhibition against the compound concentration to calculate the IC50 value.
Signaling Pathway Modulation: Visualizing the Mechanism of Action
Compounds incorporating the 4-(3-piperidinyl)morpholine scaffold often exert their anticancer effects by modulating key signaling pathways that control cell growth, proliferation, and survival. The PI3K/Akt/mTOR pathway is a frequently targeted cascade.
PI3K/Akt/mTOR Signaling Pathway Inhibition
This diagram illustrates how a 4-(3-piperidinyl)morpholine-based PI3K inhibitor, such as compound A8, can block the signaling cascade downstream of receptor tyrosine kinases (RTKs), ultimately leading to a reduction in cell growth and proliferation.
Conclusion and Future Directions
The 4-(3-piperidinyl)morpholine scaffold has proven to be a highly fruitful starting point for the development of potent and selective kinase inhibitors. The patent landscape reveals a strong focus on oncology, with significant potential for expansion into other therapeutic areas. Future research will likely focus on the exploration of novel bioisosteric replacements to further optimize the pharmacokinetic and pharmacodynamic properties of this versatile chemical class. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers aiming to characterize and compare the next generation of inhibitors based on this privileged scaffold.
References
-
Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. (2025). ResearchGate. [Link]
-
Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. (2019). PubMed. [Link]
- Protein kinase B inhibitors. (2018).
-
Structure–activity relationship of piperidine derivatives with anticancer activity. (n.d.). ResearchGate. [Link]
- Process for the preparation of morpholine and piperidine derivatives. (1983).
-
Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity. (2013). PubMed. [Link]
-
Synthesis, Characterization and biological evaluation of novel Pyrimidine linked 1,3,4-oxadiazoles possessing Piperdine. (n.d.). Research and Reviews. [Link]
- United States Patent. (2001).
- PIPERAZINE DERIVATIVES WITH CCR1 RECEPTOR ANTAGONIST ACTIVITY. (2002).
-
Structures of piperazine, piperidine and morpholine. (n.d.). PubMed. [Link]
- Method for producing 4-(piperidin-4-yl)morpholine. (2017).
-
Compositions of CXCR4 inhibitors and methods of preparation and use. (n.d.). PubChem. [Link]
-
Ring Bioisosteres. (2024). Cambridge MedChem Consulting. [Link]
- Piperidine derivatives as modulators of chemokine receptor CCR5. (2005).
- Compounds and compositions for modulating EGFR mutant kinase activities. (2017).
- Small molecule and peptide CXCR4 antagonists. A patent review from 2019 to 2024. (n.d.). [No Source Found].
-
Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. (n.d.). NIH. [Link]
- Preparation method of 4-morpholino piperidine. (2016).
-
cd73 compounds. (2023). Justia Patents. [Link]
- Piperidine derivatives as modulators of chemokine receptors. (2005).
-
Morpholines. Synthesis and Biological Activity. (2025). ResearchGate. [Link]
-
Drug Discovery Patents. (n.d.). Charles River Laboratories. [Link]
-
Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. (2023). PubMed. [Link]
- Substituted fused tricyclic compounds, compositions and medicinal applications thereof. (2015).
- Synthesis of morpholine and derivatives thereof via the reaction of dialkylene glycol and ammonia. (1981). [No Source Found].
- Piperidinone carboxamide azaindane CGRP receptor antagonists. (2014).
-
Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. (n.d.). ACS Publications. [Link]
- Synthesis method of N-(4-methyl morpholine)-piperidine. (2014).
- Process for the synthesis of a cxcr4 antagonist. (2006).
-
Bioisosteres of piperidine: a) common, 2‐azaspiro[3.3]heptane; b) a new generation, 1‐azaspiro[3.3]heptane (this study). (n.d.). ResearchGate. [Link]
- Phenylmorpholines and analogues thereof. (2013).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Ring Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 4-{4-[(3R)-3-Methylmorpholin-4-yl]-6-[1-(methylsulfonyl)cyclopropyl]pyrimidin-2-yl}-1H-indole (AZ20): a potent and selective inhibitor of ATR protein kinase with monotherapy in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Morpholine Bioisosteres for Drug Design - Enamine [enamine.net]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 4-(3-Piperidinyl)morpholine Dihydrochloride
Navigating the lifecycle of a chemical intermediate, from receipt to disposal, is a fundamental responsibility in modern research and development. For compounds like 4-(3-Piperidinyl)morpholine dihydrochloride, a heterocyclic building block common in medicinal chemistry, rigorous adherence to disposal protocols is not merely a regulatory formality but a cornerstone of laboratory safety and environmental stewardship.[1][2] This guide provides a detailed, step-by-step framework for the proper management and disposal of this compound, grounded in established safety principles and regulatory standards.
The core principle underpinning this guide is straightforward: This compound and its containers must be treated as hazardous chemical waste. [3] Under no circumstances should this compound be disposed of in standard trash or flushed down the sanitary sewer.[4]
Hazard Identification and Essential Safety Precautions
Before handling or preparing for disposal, a thorough understanding of the compound's potential hazards is critical. While comprehensive toxicological data for this specific salt is limited, the parent structure, 4-morpholinopiperidine, is known to cause skin, eye, and respiratory irritation.[5] The dihydrochloride salt, when dissolved in water, can create an acidic solution, introducing corrosive characteristics. Therefore, all handling operations must be conducted with appropriate personal protective equipment (PPE).
| Personal Protective Equipment (PPE) for Handling and Disposal | | :--- | :--- | | Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are mandatory. | | Hand Protection | Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for any signs of degradation or puncture before use. | | Body Protection | A standard laboratory coat is required. For handling larger quantities or during spill cleanup, a chemically resistant apron is recommended. | | Respiratory Protection | Use in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or aerosols.[3] |
Waste Characterization and Segregation
Proper disposal begins with correct waste characterization and containment at the point of generation.
Waste Classification: This compound should be classified as hazardous chemical waste. While not specifically listed by name on the EPA's P or U lists, it would likely fall under the D002 characteristic for corrosivity if dissolved in water to form an acidic solution (pH ≤ 2.0).[6][7] Regardless of the specific code, it must be managed through your institution's hazardous waste program.
Collection and Storage Protocol:
-
Designate a Container: Use a dedicated, properly labeled hazardous waste container for collecting solid and aqueous waste of this compound.
-
Ensure Compatibility: The container must be chemically compatible with the waste. High-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for aqueous solutions due to the potential for corrosion.
-
Label Correctly: The label must clearly state "Hazardous Waste" and identify the full chemical name: "this compound". List all constituents, including solvents and their approximate concentrations.
-
Keep Closed: The waste container must be securely sealed at all times, except when adding waste.
-
Store Safely: Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of waste generation and under the control of laboratory personnel.[8] Ensure secondary containment is used to prevent the spread of material in case of a leak.
Spill Management Protocol
Accidental spills must be managed promptly and safely. The immediate response depends on whether the spilled material is a solid or a liquid.
Step-by-Step Spill Cleanup:
-
Alert Personnel: Immediately alert others in the vicinity.
-
Don PPE: Ensure you are wearing the appropriate PPE as detailed in the table above.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite, sand, or a commercial sorbent pad. This prevents the powder from becoming airborne. Causality: Avoiding the generation of dust is critical to prevent respiratory exposure.[3]
-
For Liquid (Aqueous) Spills: Surround the spill with absorbent material to prevent it from spreading. Apply additional absorbent material to the spill, working from the outside in.
-
-
Collect Waste: Carefully sweep or scoop the absorbed material into a designated hazardous waste container. Use non-sparking tools for this process.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent (e.g., water), followed by soap and water. Collect all cleaning materials (wipes, pads) as hazardous waste in the same container.
-
Seal and Label: Securely seal the container, ensure it is properly labeled, and place it in the SAA for disposal.
-
Report: Report the incident to your institution's Environmental Health & Safety (EHS) department.
Caption: Workflow for Safe Spill Response.
Final Disposal Procedures
The only acceptable method for disposing of this compound is through a licensed hazardous waste management service, typically coordinated by your institution's EHS department.
Primary Disposal Protocol (Direct Method):
-
Accumulate Waste: Collect all waste containing the compound (unused solid, solutions, contaminated spill debris) in your properly labeled hazardous waste container in the SAA.
-
Request Pickup: Once the container is full or has been in storage for the maximum allowed time (e.g., 12 months, though institutional limits may be shorter), arrange for a waste pickup through your EHS office.[8]
-
Documentation: Complete any required waste manifests or tags provided by EHS. Accurate documentation is a legal requirement.
Alternative Consideration: In-Lab Neutralization (for Aqueous Waste Only)
For some amine hydrochloride salts, neutralization with a weak base to form the free amine is a possible pre-treatment step.[9] This converts the acidic salt into a basic organic compound. However, this procedure does not render the material non-hazardous. The resulting solution still contains a biologically active organic molecule and must be collected and disposed of as hazardous waste. This step should only be performed by trained personnel with a clear understanding of the reaction chemistry and with the explicit approval of their EHS department.
Experimental Protocol for Small-Scale Neutralization:
-
Work in a chemical fume hood and wear all required PPE.
-
Prepare a dilute aqueous solution of the this compound waste.
-
Slowly add a weak base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃), to the stirring waste solution.[9]
-
Monitor the pH of the solution. Continue adding the base dropwise until the pH is neutral to slightly basic (pH 7-9). Be prepared for potential gas evolution (CO₂) if using bicarbonate or carbonate.
-
Transfer the entire neutralized solution to your designated aqueous hazardous waste container.
-
Label the container appropriately, noting the contents now include the free amine form and the resulting inorganic salts.
Decontamination and Empty Container Disposal
Equipment and Glassware: Thoroughly decontaminate any non-disposable equipment that has come into contact with the compound. A triple rinse with a suitable solvent (such as water for this soluble salt), followed by a final wash with soap and water, is recommended. The first rinseate should be collected as hazardous waste.
Empty Containers: An empty container that held the original product must also be managed as hazardous waste. It can be triple-rinsed with a solvent.[4] The first rinseate must be captured and disposed of as hazardous waste. After triple rinsing, deface the original label completely, and dispose of the container according to your institution's guidelines for chemically contaminated glass or plastic.
By adhering to these systematic procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always prioritize consultation with your institution's EHS department for guidance specific to your location and facilities.
References
- EPFL. (n.d.). PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS.
- Lab Alley. (n.d.). How to dispose of hydrochloric acid.
- ResearchGate. (2023). How can I neutralize aminehydrochlorides?.
- Sigma-Aldrich. (2025). SAFETY DATA SHEET.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Popova, Y., et al. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. PMC - NIH.
- ChemicalBook. (2025). This compound | 1124199-56-9.
- Benchchem. (n.d.). Navigating the Safe Disposal of BDP R6G Amine Hydrochloride: A Comprehensive Guide.
- PubChem. (n.d.). 4-Morpholinopiperidine.
- U.S. Environmental Protection Agency. (n.d.). Waste Code - RCRAInfo.
- Khamitova, et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- PharmaCompass. (n.d.). 4-(Piperidin-4-Yl)Morpholine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry.
- ResearchGate. (n.d.). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Request PDF.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
- Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts.
- Reddit. (2018). Ways of crashing out amines : r/chemistry.
- University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal Section 7. Retrieved from University of Toronto Scarborough website.
- suweb.site. (n.d.). EPA HAZARDOUS WASTE CODES.
- ChemBK. (2024). 4-(Piperidin-4-Yl)Morpholine Dihydrochloride.
- Sigma-Aldrich. (n.d.). 4-(Piperidin-3-ylmethyl)morpholine dihydrochloride hydrate AldrichCPR.
- Benchchem. (n.d.). Synthesis of 2-Piperidin-1-ylmethyl-morpholine and its Derivatives: A Technical Guide.
- U.S. Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume I Executive Summary.
- ACTenviro. (2025). EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification.
- PubMed. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents.
- DigitalRefining. (n.d.). Question 32: Where are ammonium chloride and amine hydrochloride salt found in your crude unit? What is your best practice to mo.
- National Institutes of Health. (n.d.). The NIH Drain Discharge Guide.
Sources
- 1. Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review) | Khamitova | Drug development & registration [pharmjournal.ru]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. utsc.utoronto.ca [utsc.utoronto.ca]
- 5. 4-Morpholinopiperidine | C9H18N2O | CID 795724 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. media.suweb.site [media.suweb.site]
- 7. republicservices.com [republicservices.com]
- 8. wku.edu [wku.edu]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
